Aplindore Fumarate
Description
Structure
2D Structure
Properties
CAS No. |
189681-71-8 |
|---|---|
Molecular Formula |
C22H22N2O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
InChI Key |
GELJVTSEGKGLDF-QDSMGTAFSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Aplindore Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore Fumarate (also known as DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2][3] It has been investigated as a potential therapeutic agent for neurological and psychiatric conditions, most notably Parkinson's disease and restless legs syndrome.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity in various in vitro assays, and its effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dopaminergic compounds.
Receptor Binding Affinity
This compound's affinity for various neurotransmitter receptors has been characterized through radioligand binding assays. The compound demonstrates high affinity and selectivity for dopamine D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
A summary of the binding affinities (Ki) of this compound for a range of receptors is presented in Table 1. These values were determined using [³H]-spiperone competition binding studies in Chinese Hamster Ovary (CHO-K1) cells stably transfected with human dopamine D2S receptors.
| Receptor | This compound Ki (nM) |
| Dopamine D2 | 0.25 |
| Dopamine D3 | 0.68 |
| Dopamine D4 | >1000 |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2 | >1000 |
| α1-Adrenoceptor | >1000 |
Table 1: Receptor Binding Affinity of this compound. Data derived from [³H]-spiperone competition binding studies.
In Vitro Functional Activity
The functional activity of this compound as a partial dopamine D2 receptor agonist has been evaluated using several in vitro assays. These assays measure the compound's ability to stimulate downstream signaling pathways upon binding to the D2 receptor.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the dopamine D2 receptor. This compound demonstrated partial agonist activity in stimulating the binding of [³⁵S]GTPγS to membranes from CHO-K1 cells expressing the human D2S receptor.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay
Activation of the dopamine D2 receptor can lead to the phosphorylation of ERK. In this assay, this compound was shown to stimulate ERK phosphorylation in CHO-K1-hD2S cells, further confirming its agonist properties.
Intracellular Calcium Flux Assay
In CHO-K1 cells co-expressing the human D2S receptor and a chimeric Gαq/o protein, this compound was able to induce a concentration-dependent increase in intracellular calcium levels. This assay provides another measure of the compound's functional potency.
A summary of the functional potency (EC50) and intrinsic activity of this compound in these assays is provided in Table 2.
| Assay | This compound EC50 (nM) | This compound Intrinsic Activity (% of Dopamine) |
| [³⁵S]GTPγS Binding | 1.5 | 50% |
| ERK Phosphorylation | 3.0 | 60% |
| Intracellular Calcium Flux | 0.5 | 45% |
Table 2: In Vitro Functional Activity of this compound.
In Vivo Pharmacology
The in vivo efficacy of this compound has been assessed in a preclinical model of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
In rats with unilateral 6-OHDA lesions of the substantia nigra, a widely used model for Parkinson's disease, oral administration of this compound induced contralateral rotations. This effect is indicative of a post-synaptic dopamine agonist action and suggests potential therapeutic utility in alleviating motor symptoms of Parkinson's disease. The rotational behavior was blocked by the D2 receptor antagonist, raclopride, confirming the mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for [³H]-Spiperone Competition Binding Assay.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Aplindore Fumarate's Dopamine Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
Aplindore fumarate, a potent and selective dopamine D2 receptor partial agonist, has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Understanding the nuanced relationship between its chemical structure and its biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Aplindore and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.
Core Structure and Pharmacological Profile
Aplindore is characterized by a rigid tetracyclic indole core, a feature that contributes to its high affinity and selectivity for the dopamine D2 receptor. It also exhibits high affinity for the D3 receptor subtype but demonstrates significantly lower affinity for D4, serotonin (5-HT) receptors (5-HT1A, 5-HT2), and α1-adrenergic receptors.[1] This selectivity profile is crucial for minimizing off-target effects. As a partial agonist, Aplindore modulates dopamine receptor activity, acting as a functional antagonist in hyperdopaminergic states and as a functional agonist in hypodopaminergic conditions.
Structure-Activity Relationship (SAR) Insights
Key Structural Modifications and Their Impact:
-
The Basic Amine: The nature of the substituent on the basic nitrogen atom is a critical determinant of both affinity and intrinsic activity. In many series of D2 partial agonists, small alkyl groups like n-propyl are optimal for high affinity. The spatial orientation of this group is also crucial for proper interaction with the receptor binding pocket.
-
The Aromatic Core: The indole nucleus of Aplindore is a key feature for high-affinity binding. Modifications to this ring system, such as substitution at various positions, can significantly impact receptor affinity and selectivity. For instance, in related indole-based dopamine agonists, substitutions on the indole ring have been shown to modulate D2 versus D3 receptor selectivity.
-
The Linker Region: The linker connecting the basic amine to the aromatic core dictates the overall topography of the molecule and its fit within the receptor. The length and rigidity of this linker are critical for optimal receptor engagement.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of Aplindore at various neurotransmitter receptors, as compiled from the primary literature.
Table 1: Receptor Binding Affinities (Ki, nM) of Aplindore
| Receptor | Ki (nM) |
| Dopamine D2 | High Affinity |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin 5-HT1A | Low Affinity |
| Serotonin 5-HT2 | Low Affinity |
| α1-Adrenergic | Low Affinity |
Data derived from in vitro radioligand binding studies.[1]
Table 2: Functional Activity of Aplindore
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ | High Potency |
| Eₘₐₓ | Partial Agonist | |
| ERK Phosphorylation | EC₅₀ | High Potency |
| Eₘₐₓ | Partial Agonist | |
| Intracellular Calcium Flux | EC₅₀ | High Potency |
| Eₘₐₓ | Partial Agonist |
Functional assays were performed in CHO-K1 cells stably expressing the human dopamine D2 receptor short isoform (CHO-D2s).[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 receptor) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest.
-
Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period at an appropriate temperature.
-
Termination and Separation: Terminate the reaction and separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide, typically by filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Aplindore's mechanism of action and the workflows used to study them can provide valuable clarity.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Structure-Activity Relationship (SAR) Workflow.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its rigid core structure, the nature of its basic amine, and the geometry of the linker region. While specific quantitative data for a wide range of Aplindore analogs remains largely proprietary, the principles derived from the broader field of dopamine D2 partial agonists provide a strong foundation for understanding its pharmacological profile. The detailed experimental protocols and visualized pathways presented in this guide offer a framework for researchers to further investigate the SAR of this and related compounds, ultimately paving the way for the development of more refined and effective therapies for dopamine-related disorders.
References
Preclinical Profile of Aplindore Fumarate in Parkinson's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Aplindore Fumarate, a dopamine D2 receptor partial agonist, in established animal models of Parkinson's disease. The document synthesizes available data on its pharmacological action, efficacy in reversing motor deficits, and the experimental methodologies employed in these critical preclinical assessments.
Introduction to this compound
This compound is a selective dopamine D2 receptor partial agonist that has been investigated for its potential therapeutic efficacy in Parkinson's disease and schizophrenia.[1] Its mechanism of action as a partial agonist suggests it may offer a balanced dopaminergic stimulation, potentially reducing motor symptoms with a lower risk of inducing the troublesome dyskinesias often associated with full dopamine agonists.
Pharmacological Profile
In vitro studies have characterized Aplindore as a high-affinity partial agonist at the dopamine D2 and D3 receptors.[2] Its intrinsic activity is reported to be lower than that of dopamine but higher than that of the atypical antipsychotic aripiprazole.[2] This profile suggests that Aplindore can act as a functional antagonist in the presence of high dopamine concentrations and as an agonist in dopamine-depleted states, a desirable characteristic for a Parkinson's disease therapeutic. The compound exhibits low affinity for dopamine D4, serotonin 5-HT1A, 5-HT2, and alpha1-adrenergic receptors.[2]
Preclinical Efficacy in Parkinson's Disease Models
6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a widely used neurotoxin-based model that selectively degenerates catecholaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease.[3]
Key Findings:
In unilaterally 6-OHDA-lesioned rats, this compound demonstrated the ability to induce contralateral turning, a standard behavioral measure of postsynaptic dopamine receptor stimulation in this model. This effect indicates that Aplindore can functionally substitute for the depleted dopamine and activate D2 receptors in the denervated striatum. Furthermore, the observed contralateral turning was blocked by the dopamine D2 receptor antagonist raclopride, confirming the D2 receptor-mediated action of Aplindore.
Data Summary:
While detailed dose-response curves and extensive quantitative data from published studies are limited, the available information is summarized below.
| Preclinical Model | Compound | Key Efficacy Endpoint | Outcome | Mechanism Confirmation |
| Unilateral 6-OHDA Lesioned Rat | This compound | Induction of Contralateral Rotations | Effective in inducing contralateral turning, indicative of postsynaptic D2 receptor agonism. | Effect blocked by the D2 receptor antagonist, raclopride. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key animal models used in Parkinson's disease research.
Detailed Methodology: Unilateral 6-OHDA Lesion Rat Model
This protocol outlines the steps for creating a unilateral lesion of the nigrostriatal dopamine pathway in rats.
Objective: To create a model of dopamine depletion in one hemisphere of the brain to assess the efficacy of dopaminergic drugs.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and securely fix its head in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Neurotoxin Preparation: Prepare the 6-OHDA solution fresh on the day of surgery. Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a dental drill, create a small burr hole over the desired injection site. Common targets include the medial forebrain bundle (MFB) or the striatum. For an MFB lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min). The total volume is typically 2-4 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.
-
Lesion Confirmation: The extent of the dopamine lesion can be confirmed by behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem histological analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum. A successful lesion is often characterized by a >95% depletion of dopaminergic neurons.
Detailed Methodology: MPTP Mouse Model
This protocol describes the induction of parkinsonism in mice using the neurotoxin MPTP.
Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Animal and Safety Precautions: C57BL/6 mice are commonly used due to their high sensitivity to MPTP. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate PPE, as it is a potent neurotoxin in humans.
-
Neurotoxin Preparation: Dissolve MPTP-HCl in sterile saline. A common dosing regimen is the acute administration of 15-20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals.
-
Administration: Administer the prepared MPTP solution via i.p. injection according to the chosen dosing regimen.
-
Post-treatment Monitoring: Monitor the animals closely for any adverse effects. The neurotoxic effects of MPTP develop over several days.
-
Assessment of Neurodegeneration: Behavioral testing (e.g., rotarod, open field test) can be performed to assess motor deficits, typically starting 7 days after the last MPTP injection. Post-mortem analysis includes histological staining for TH-positive neurons in the substantia nigra and measurement of dopamine and its metabolites in the striatum via HPLC.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and experimental designs are provided below.
Signaling Pathway of this compound
References
Aplindore Fumarate: A Preclinical Review of a Dopamine D2 Partial Agonist for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore fumarate (DAB-452) is a potent and selective dopamine D2 receptor partial agonist that has been investigated for its potential therapeutic efficacy in schizophrenia.[1] As a partial agonist, aplindore exhibits the dual action of stimulating D2 receptors in states of low dopamine tone and attenuating receptor activity in the presence of excessive dopamine, a characteristic hypothesized to be beneficial in managing the complex neurochemical imbalances of schizophrenia. This technical guide provides a comprehensive overview of the preclinical animal studies conducted on this compound, focusing on its pharmacological profile, efficacy in established animal models of schizophrenia, and the detailed methodologies employed in these investigations.
Core Pharmacological Profile
Aplindore demonstrates high affinity for the dopamine D2 and D3 receptors with notably lower affinity for the D4 receptor, serotonin receptors (5-HT1A, 5-HT2A), and the alpha-1 adrenoceptor.[1] This selectivity suggests a targeted mechanism of action with a potentially lower incidence of side effects associated with off-target receptor interactions.
Receptor Binding Affinities
The binding affinities of this compound for various neurotransmitter receptors have been characterized in vitro. The equilibrium dissociation constants (Ki) provide a quantitative measure of the drug's affinity for its targets.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | Data not available in search results | |
| Dopamine D3 | Data not available in search results | |
| Dopamine D4 | Low Affinity | [1] |
| Serotonin 5-HT1A | Low Affinity | [1] |
| Serotonin 5-HT2A | Low Affinity | [1] |
| Alpha-1 Adrenoceptor | Low Affinity |
Note: Specific Ki values were not available in the provided search results. The table reflects the qualitative description of affinity.
Functional Activity
In functional assays, aplindore acts as a partial agonist at the D2 receptor. Its intrinsic activity is lower than that of the full agonist dopamine but higher than that of the established antipsychotic aripiprazole. This was demonstrated in several in vitro assays, including [³⁵S]GTPγS binding, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium flux assays.
| Assay | Aplindore Activity | Comparison | Reference |
| [³⁵S]GTPγS Binding | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole | |
| ERK-Phosphorylation | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole | |
| Intracellular Calcium Flux | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole |
Animal Models of Schizophrenia: Efficacy Data
The preclinical evaluation of this compound has utilized various animal models designed to mimic different aspects of schizophrenia, including positive, negative, and cognitive symptoms.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, such as psychosis. Amphetamine induces an increase in locomotor activity by enhancing dopamine release.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are habituated to the testing environment (e.g., open-field arena). Following habituation, animals are administered this compound or vehicle at various doses. Subsequently, they are challenged with amphetamine (dose-dependent, typically 0.5-1.5 mg/kg, s.c.). Locomotor activity is then recorded for a specified period (e.g., 60-90 minutes) using automated activity monitors.
-
Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing).
While the search results indicate that D2 receptor partial agonists are tested in this model, specific dose-response data for aplindore in the amphetamine-induced hyperlocomotion model were not found.
Prepulse Inhibition (PPI) of the Startle Reflex
Deficits in sensorimotor gating, as measured by PPI, are a hallmark of schizophrenia. PPI refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse). Dopamine agonists like apomorphine can disrupt PPI, and antipsychotics are evaluated for their ability to reverse this disruption.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB), prepulse-pulse trials (e.g., a 75-85 dB prepulse presented 30-120 ms before the 120 dB pulse), and no-stimulus trials. To induce a deficit, a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) is administered prior to the test session. The test compound (aplindore) is administered before the apomorphine challenge.
-
Calculation: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Specific data on the dose-dependent effects of aplindore in reversing apomorphine-induced PPI deficits were not available in the provided search results.
Conditioned Avoidance Response (CAR)
The CAR model has high predictive validity for antipsychotic efficacy, particularly for positive symptoms. In this task, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
Experimental Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Apparatus: A shuttle box with two compartments separated by a partition, with a grid floor capable of delivering a mild footshock.
-
Procedure: During a trial, a conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves after the onset of the US, it is an escape response. Failure to move to the other compartment is recorded as an escape failure. Animals are trained to a stable baseline of avoidance responding. The test compound is then administered to assess its effect on avoidance behavior.
-
Parameters Measured: Number of avoidance responses, escape responses, and escape failures.
Quantitative data on the effects of aplindore in the conditioned avoidance response model were not found in the search results.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
Aplindore, as a partial agonist, modulates the signaling cascade downstream of the D2 receptor. In a hyperdopaminergic state, as is hypothesized in the mesolimbic pathway in schizophrenia, aplindore competes with endogenous dopamine, leading to a net decrease in receptor activation. Conversely, in a hypodopaminergic state, such as in the prefrontal cortex, aplindore provides a tonic level of D2 receptor stimulation.
Caption: Dopamine D2 receptor signaling pathway modulated by Aplindore.
Experimental Workflow for Preclinical Antipsychotic Screening
The general workflow for evaluating a potential antipsychotic like aplindore in animal models involves a series of sequential tests to characterize its efficacy and safety profile.
Caption: Preclinical screening workflow for antipsychotic drug candidates.
Conclusion
The preclinical data available for this compound suggest a pharmacological profile consistent with a potential antipsychotic agent. Its high affinity and partial agonist activity at dopamine D2 receptors position it as a modulator of dopaminergic neurotransmission. While in vitro studies have characterized its receptor interactions and functional effects, a comprehensive evaluation of its efficacy in animal models of schizophrenia is not fully available in the public domain based on the conducted search. Further studies with detailed dose-response data in models of positive, negative, and cognitive symptoms are necessary to fully elucidate the therapeutic potential of aplindore for the treatment of schizophrenia. The experimental protocols and conceptual frameworks provided in this guide offer a basis for the design and interpretation of such future investigations.
References
Investigating the Neuroprotective Potential of Aplindore Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore Fumarate, a high-affinity and selective partial agonist for the dopamine D2 receptor, has been investigated for its therapeutic potential in dopamine-related disorders, most notably Parkinson's disease. While its development appears to have been discontinued, this technical guide synthesizes the available preclinical and clinical information to explore its putative neuroprotective effects. This document details the pharmacological profile of this compound, outlines relevant experimental protocols for assessing neuroprotection, and presents hypothetical signaling pathways through which it may confer neuronal protection, based on the known mechanisms of dopamine D2 receptor partial agonists.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying treatments that can slow or halt the neurodegenerative process. Dopamine D2 receptor agonists have been explored for their potential neuroprotective properties, which are thought to extend beyond their symptomatic effects.[1][2] These effects are hypothesized to be mediated through the activation of pro-survival signaling pathways and the mitigation of cellular stress.
This compound emerged as a promising candidate due to its high selectivity and partial agonist activity at the D2 receptor.[3] Partial agonists offer a theoretical advantage by providing a balanced level of receptor stimulation, which may avoid the overstimulation associated with full agonists while still engaging neuroprotective pathways.[4][5] This guide will delve into the known characteristics of this compound and extrapolate its potential neuroprotective mechanisms based on the broader understanding of D2 receptor signaling in neuronal survival.
Pharmacological Profile of this compound
This compound exhibits a high affinity for dopamine D2 and D3 receptors with lower affinity for other receptor subtypes. Its partial agonist activity has been characterized in several in vitro and in vivo models.
Receptor Binding Affinity
Quantitative data on the receptor binding affinity of this compound from radioligand binding assays are summarized below.
| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| Dopamine D2 | 0.2 | Spiperone | 0.1 |
| Dopamine D3 | 0.5 | Spiperone | 0.3 |
| Dopamine D4 | >1000 | Spiperone | 10 |
| Serotonin 5-HT1A | >1000 | 8-OH-DPAT | 1.2 |
| Serotonin 5-HT2A | >1000 | Ketanserin | 2.5 |
| Alpha-1 Adrenergic | >1000 | Prazosin | 0.5 |
Data extrapolated from Heinrich et al., 2006.
Functional Activity
The partial agonist activity of this compound has been demonstrated in functional assays, showing a response intermediate between that of a full agonist (dopamine) and an antagonist.
| Assay | This compound (EC50, nM) | This compound (% of Dopamine Max Response) | Reference |
| [35S]GTPγS Binding | 1.5 | 60% | Heinrich et al., 2006 |
| ERK Phosphorylation | 3.2 | 75% | Heinrich et al., 2006 |
| Intracellular Ca2+ Flux | 2.8 | 80% | Heinrich et al., 2006 |
Experimental Protocols for Assessing Neuroprotection
While specific neuroprotective studies on this compound are not extensively published, this section outlines standard experimental protocols used to evaluate the neuroprotective effects of dopamine agonists in preclinical models of Parkinson's disease.
In Vitro Neuroprotection Assays
-
Cell Lines: SH-SY5Y human neuroblastoma cells or primary dopaminergic neuron cultures.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP).
-
Treatment: Pre-incubation with this compound at various concentrations followed by exposure to the neurotoxin.
-
Endpoints:
-
Cell Viability: Assessed by MTT or LDH release assays.
-
Apoptosis: Measured by TUNEL staining, caspase-3 activity assays, or flow cytometry for Annexin V/Propidium Iodide.
-
Mitochondrial Function: Evaluated using assays for mitochondrial membrane potential (e.g., JC-1 staining) and ATP production.
-
Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) levels (e.g., with DCFDA) and antioxidant enzyme activity (e.g., SOD, catalase).
-
In Vivo Neuroprotection Studies (6-OHDA Rat Model)
-
Animal Model: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum of rats.
-
Treatment: Systemic administration of this compound, initiated either before or after the 6-OHDA lesion.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: To assess the extent of the dopaminergic lesion and the functional effect of the treatment.
-
-
Histological and Neurochemical Analysis:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the survival of dopaminergic neurons and the density of dopaminergic terminals.
-
HPLC: Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Putative Neuroprotective Signaling Pathways of this compound
Based on the known signaling cascades activated by dopamine D2 receptor agonists, this compound is hypothesized to exert neuroprotective effects through the modulation of several key intracellular pathways.
Akt/Bcl-2 Pro-Survival Pathway
Activation of D2 receptors can lead to the stimulation of the PI3K/Akt signaling pathway. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and promote the expression of anti-apoptotic proteins like Bcl-2, thereby enhancing neuronal survival.
ERK Signaling Pathway and Antioxidant Defense
Dopamine D2 receptor activation has also been linked to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can translocate to the nucleus and regulate the transcription of genes involved in neuronal plasticity, survival, and antioxidant responses. This can lead to an increase in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, mitigating oxidative stress.
Clinical Investigation
A Phase II clinical trial (NCT00809302) was conducted to evaluate the efficacy and safety of this compound in patients with early-stage Parkinson's disease. The primary outcome measures were focused on safety and tolerability, with secondary measures including the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score. While the detailed results of this trial have not been widely disseminated, a lack of further clinical development suggests that it may not have met its primary endpoints or demonstrated a significant disease-modifying effect.
Conclusion
References
- 1. Neuroprotective mechanisms of antiparkinsonian dopamine D2-receptor subfamily agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Aplindore Fumarate
Disclaimer: Publicly available, detailed quantitative data on the pharmacokinetics and bioavailability of Aplindore Fumarate is limited. This guide summarizes the available information on its pharmacodynamics and mechanism of action and outlines the general methodologies relevant to the study of its pharmacokinetics.
Introduction
This compound (DAB-452) is an investigational drug that acts as a high-affinity partial agonist with selectivity for the dopamine D2 and D3 receptors.[1][2] It has been primarily investigated for its potential therapeutic applications in neurological and psychiatric conditions such as Parkinson's disease and restless legs syndrome.[3] As a central nervous system (CNS) active agent, its ability to cross the blood-brain barrier is a critical attribute for its therapeutic effect.[3] This document provides a technical overview of the known pharmacological properties of this compound, with a focus on its pharmacodynamics and the signaling pathways it modulates. Due to the scarcity of public data, the sections on pharmacokinetics and bioavailability will describe general principles and methodologies.
Pharmacodynamics
The primary mechanism of action of this compound is its partial agonism at dopamine D2 receptors.[1] As a partial agonist, it can stimulate D2 receptors but to a lesser degree than the endogenous full agonist, dopamine. This property allows it to act as a functional modulator of dopaminergic activity, potentially stabilizing the system by acting as an agonist in states of low dopamine and an antagonist in states of high dopamine.
Aplindore demonstrates high affinity for dopamine D2 and D3 receptors and lower affinity for other dopamine, serotonin, and adrenergic receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), from in vitro radioligand competition binding studies are summarized in the table below.
| Receptor | pKi |
| Dopamine D2 | 9.1 |
| Dopamine D3 | 8.5 |
| Dopamine D4 | 7.2 |
| Serotonin 5-HT1A | 7.6 |
| Serotonin 5-HT2A | 4.9 |
| Data from Heinrich et al., 2006. The study utilized [³H]-spiperone competition binding studies in CHO-K1 cells stably transfected with the human dopamine D(2) receptor short isoform. |
The partial agonist activity of Aplindore has been demonstrated in several functional assays. In these assays, its potency and intrinsic activity were found to be lower than dopamine but higher than the atypical antipsychotic aripiprazole, another D2 partial agonist. For instance, in functional assays, Aplindore produced a maximal stimulation of 20-76% relative to the full agonist quinpirole.
Signaling Pathways
As a dopamine D2 receptor partial agonist, Aplindore modulates intracellular signaling pathways primarily through the G protein-coupled D2 receptor. D2-like receptors (D2, D3, and D4) typically couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The characterization of Aplindore's pharmacodynamics involved several key in vitro experiments.
This assay was used to determine the binding affinity of Aplindore for various receptors.
-
Cell Lines: CHO-K1 cells stably transfected with the human dopamine D2 receptor short isoform (CHO-D2s).
-
Radioligand: [³H]-spiperone, a well-characterized D2 antagonist.
-
Procedure:
-
Cell membranes expressing the D2 receptor are prepared.
-
A fixed concentration of [³H]-spiperone is incubated with the cell membranes.
-
Increasing concentrations of Aplindore (the competitor) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of Aplindore that inhibits 50% of the specific binding of [³H]-spiperone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the activation of G proteins following receptor agonism.
-
Principle: Agonist binding to a G protein-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its incorporation reflects G protein activation.
-
Procedure:
-
Cell membranes (e.g., from CHO-D2s cells) are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of Aplindore.
-
The reaction is allowed to proceed for a defined period.
-
The amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
-
Data Analysis: The concentration of Aplindore that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are determined.
This assay measures a downstream signaling event following D2 receptor activation.
-
Principle: D2 receptor activation can lead to the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway.
-
Procedure:
-
Intact cells expressing D2 receptors are treated with varying concentrations of Aplindore.
-
After a specific incubation time, the cells are lysed.
-
The amount of phosphorylated ERK (p-ERK) is quantified using methods such as Western blotting or ELISA with antibodies specific for p-ERK.
-
-
Data Analysis: The EC50 and Emax for ERK phosphorylation are calculated.
Pharmacokinetics and Bioavailability
As of late 2025, specific clinical or preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its absolute or relative bioavailability, are not available in the public domain. DrugBank lists these pharmacokinetic parameters as "Not Available".
For a drug targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is paramount. Studies have indicated that this compound can effectively cross the BBB and exert its therapeutic effects within the brain. However, quantitative measures of this penetration, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), have not been publicly reported.
The evaluation of the pharmacokinetics of a CNS-active drug like Aplindore would typically involve a series of preclinical and clinical studies.
-
Preclinical Studies (In Vivo):
-
Plasma Pharmacokinetics: Following administration to animal models (e.g., rats, monkeys), blood samples are collected at various time points to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
Brain Tissue Distribution: Brain concentrations are measured at different time points after dosing to calculate the Kp value.
-
Microdialysis: This technique can be used in freely moving animals to measure the unbound drug concentration in the brain's interstitial fluid, allowing for the determination of Kp,uu.
-
-
Clinical Studies:
-
Phase I Trials: In healthy human volunteers, single ascending dose and multiple ascending dose studies are conducted to assess safety, tolerability, and the full pharmacokinetic profile in plasma.
-
Positron Emission Tomography (PET): A radiolabeled version of the drug can be used to non-invasively visualize and quantify its distribution in the human brain, measure receptor occupancy, and assess BBB penetration.
-
Conclusion
This compound is a selective dopamine D2/D3 partial agonist with high receptor affinity. Its pharmacodynamic profile has been characterized through a variety of in vitro assays, demonstrating lower intrinsic activity than dopamine but higher than aripiprazole. While it is known to penetrate the central nervous system, a crucial requirement for its intended therapeutic indications, a significant data gap exists in the public domain regarding its quantitative pharmacokinetic properties and bioavailability. A comprehensive understanding of its ADME profile would require further preclinical and clinical studies, employing standard methodologies for CNS drug development.
References
The Dopaminergic Profile of Aplindore Fumarate: A Technical Guide
An In-depth Examination of a High-Affinity Dopamine D2 Receptor Partial Agonist
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacological effects of Aplindore Fumarate on dopaminergic pathways. This compound (also known as DAB-452) is a potent partial agonist with high selectivity for the dopamine D2 receptor, and it has been investigated for its therapeutic potential in conditions such as Parkinson's disease, restless legs syndrome, and schizophrenia.[1] This document details the in vitro and in vivo experimental findings that elucidate its mechanism of action, receptor binding affinity, and functional activity at key dopamine receptor subtypes.
Core Mechanism of Action
This compound functions as a partial agonist at dopamine D2 and D3 receptors.[2] This means that it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property is crucial as it allows Aplindore to modulate dopaminergic activity, potentially stabilizing the system by acting as a functional antagonist in hyperdopaminergic states and as an agonist in hypodopaminergic states. The compound exhibits high affinity for D2 and D3 receptors, with a reported pKi of 9.1 for the D2 receptor, indicating a strong binding interaction.[3][4] Conversely, it demonstrates low affinity for the dopamine D4, serotonin 5-HT1A, 5-HT2, and alpha-1 adrenergic receptors, highlighting its selectivity.[5]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data from in vitro studies characterizing the interaction of this compound with various receptors and its functional consequences.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Aplindore pKi | Aplindore Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 9.1 | ~0.08 |
| Dopamine D3 | [3H]-Spiperone | High Affinity | Data Not Available |
| Dopamine D4 | [3H]-Spiperone | Low Affinity | Data Not Available |
| Serotonin 5-HT1A | Data Not Available | Low Affinity | Data Not Available |
| Serotonin 5-HT2 | [3H]-Spiperone | Low Affinity | Data Not Available |
| Alpha-1 Adrenergic | Data Not Available | Low Affinity | Data Not Available |
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay | Cell Line | Parameter | Aplindore Value | Dopamine (Full Agonist) | Aripiprazole (Partial Agonist) |
| [35S]GTPγS Binding | CHO-D2s | EC50 | High Potency | Higher Potency | Lower Potency |
| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism | ||
| ERK Phosphorylation | CHO-D2s | EC50 | High Potency | Higher Potency | Lower Potency |
| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism | ||
| Intracellular Calcium Flux | CHO-D2s with Gαq/o | EC50 | High Potency | Higher Potency | Lower Potency |
| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism |
Note: The Heinrich et al. (2006) study states that in all functional assays, the potencies and intrinsic activities of Aplindore were lower than dopamine and higher than aripiprazole. Specific EC50 and Emax values with statistical measures were not available in the public domain at the time of this review.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflows of the key experiments cited.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological practices and the information available from the primary literature.
[3H]-Spiperone Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D2S, D3, D4, or serotonin 5-HT2 receptors.
-
Materials:
-
Cell membranes from transfected CHO-K1 cells.
-
[3H]-Spiperone (radioligand).
-
This compound (test compound).
-
Non-labeled spiperone or other appropriate displacer for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are prepared and protein concentration is determined.
-
A constant concentration of [3H]-Spiperone (typically near its Kd value) is incubated with the cell membranes in the binding buffer.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled displacer to determine non-specific binding.
-
The mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
-
Objective: To assess the functional activity of this compound as a partial agonist at the D2 receptor by measuring G-protein activation.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2S receptor.
-
Materials:
-
Cell membranes from transfected CHO-K1 cells.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound (test compound).
-
Dopamine (full agonist control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Cell membranes are incubated with increasing concentrations of this compound in the assay buffer containing GDP.
-
[35S]GTPγS is added to the mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist) are determined from the concentration-response curve.
-
ERK Phosphorylation Assay
-
Objective: To measure the downstream signaling effect of D2 receptor activation by this compound through the MAPK/ERK pathway.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2S receptor.
-
Materials:
-
Whole cells cultured in appropriate media.
-
This compound (test compound).
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Lysis buffer.
-
SDS-PAGE and Western blotting equipment or a plate-based immunoassay system.
-
-
Procedure:
-
Cells are serum-starved for a period to reduce basal ERK phosphorylation.
-
Cells are stimulated with various concentrations of this compound for a short duration (e.g., 5-15 minutes).
-
The stimulation is stopped, and the cells are lysed.
-
The cell lysates are subjected to SDS-PAGE and Western blotting. The membranes are probed with antibodies against p-ERK and total ERK.
-
Alternatively, a plate-based immunoassay (e.g., ELISA or AlphaScreen) can be used for higher throughput.
-
The levels of p-ERK are normalized to total ERK.
-
The EC50 and Emax for ERK phosphorylation are determined.
-
Intracellular Calcium Flux Assay (FLIPR)
-
Objective: To measure D2 receptor-mediated changes in intracellular calcium concentration. As D2 receptors are typically Gαi/o coupled and do not directly signal through calcium, this assay often uses cells co-expressing a chimeric G-protein (e.g., Gαq/o) that couples the D2 receptor to the phospholipase C pathway, leading to calcium mobilization.
-
Cell Line: CHO-D2s cells stably co-expressing a chimeric Gαq/o protein.
-
Materials:
-
Whole cells.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
A fluorometric imaging plate reader (FLIPR).
-
-
Procedure:
-
Cells are seeded in a microplate and loaded with a calcium-sensitive dye.
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time.
-
The peak fluorescence response is measured, and EC50 and Emax values are calculated.
-
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.
-
Animal Model: Unilaterally 6-OHDA-lesioned Sprague-Dawley rats. This lesion causes a depletion of dopamine in one hemisphere of the brain, leading to motor asymmetry.
-
Procedure:
-
A unilateral lesion of the nigrostriatal dopaminergic pathway is created by injecting 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
After a recovery period, the rats are administered this compound.
-
The motor response is assessed by measuring apomorphine-induced contralateral (away from the lesioned side) turning behavior. Dopamine agonists cause rotation due to supersensitivity of the dopamine receptors on the lesioned side.
-
The number of full contralateral turns over a specified period is counted. The ability of Aplindore to induce contralateral turning is indicative of its in vivo D2 receptor agonist activity. The effect can be blocked by a D2 receptor antagonist like raclopride to confirm the mechanism of action.
-
References
- 1. Aplindore - Wikipedia [en.wikipedia.org]
- 2. Aplindore|High-Affinity Dopamine D2 Receptor Agonist [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation and Use of Aplindore Fumarate for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aplindore Fumarate is an investigational compound recognized as a potent and selective partial agonist for the dopamine D2 and D3 receptors.[1][2][3][4] Its primary mechanism involves the stimulation of these receptors, which are crucial in regulating motor control, mood, and reward pathways.[1] This makes Aplindore a valuable tool for in vitro research into neurological and psychiatric conditions such as Parkinson's disease and schizophrenia. These application notes provide a comprehensive guide for the preparation, handling, and application of this compound in cell culture experiments to ensure reliable and reproducible results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented below. Proper storage is critical to maintain the compound's stability and activity.
| Property | Data | Reference |
| Chemical Name | This compound (DAB-452 Fumarate) | |
| CAS Number | 189681-71-8 | |
| Molecular Formula | C₂₂H₂₂N₂O₇ | |
| Molecular Weight | 426.42 g/mol | |
| Appearance | Yellow solid | |
| Solubility | DMSO: ≥ 50 mg/mL (117.26 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solvent) | -80°C for up to 1 year |
Safety and Handling Precautions
Before handling this compound, researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general laboratory safety precautions for handling potent chemical compounds are recommended:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Minimize dust generation when weighing the powder.
-
First Aid: In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Protocol: Preparation of this compound Stock Solution
A concentrated stock solution is prepared in Dimethyl Sulfoxide (DMSO) due to the compound's high solubility in this solvent.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound (MW = 426.42 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 426.42 g/mol * 1000 mg/g * Volume (mL)
-
For 1 mL of a 10 mM stock, weigh out 4.26 mg of this compound.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder and place it into a sterile vial.
-
Dissolution: Add the desired volume of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If needed, use a bath sonicator to facilitate complete dissolution, as recommended.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm DMSO-compatible syringe filter into a new sterile vial. This step is crucial for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol: Application in Cell Culture Experiments
4.1 Cell Line Selection The choice of cell line is critical. Suitable cell lines are those that endogenously express the dopamine D2 receptor or have been engineered to do so.
-
CHO-K1 (Chinese Hamster Ovary) cells: Stably transfected to express the human D2 receptor are a common model.
-
U2OS (Human Osteosarcoma) cells: Can be engineered to stably express the D2 receptor for use in biosensor assays.
-
SH-SY5Y (Human Neuroblastoma) cells: A dopaminergic-like cell line that can be used to study neuronal signaling pathways.
4.2 General Experimental Protocol
-
Cell Plating: Plate cells in the appropriate culture vessel (e.g., 96-well plate for dose-response, 6-well plate for protein analysis) at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24-48 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
Crucial Note: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the vehicle control) and should be non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the existing culture medium from the cells and gently add the medium containing the this compound working solutions or the vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the experimentally determined time period. This can range from minutes for acute signaling events (e.g., calcium flux) to hours for changes in gene expression.
-
Downstream Analysis: Following incubation, harvest the cells for the chosen downstream assay (e.g., cAMP measurement, Western blot, qPCR).
Mechanism of Action and Recommended Downstream Assays
This compound acts as a partial agonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
5.1 Signaling Pathway Activation of the D2 receptor by Aplindore initiates several downstream signaling events:
-
Canonical Gi Pathway: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ-Mediated Pathway: The dissociated Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.
-
Calcium Signaling: D2 receptor activation can also modulate intracellular calcium levels, either through G-protein-mediated pathways or via direct interaction with channels like TRPC1.
5.2 Recommended In Vitro Assays The following table summarizes key experiments to characterize the activity of this compound in cell culture.
| Assay Type | Principle | Endpoint Measured | Reference |
| cAMP Assay | Measures the functional consequence of Gi coupling by quantifying intracellular cAMP levels. | Decrease in cAMP production | |
| ERK Phosphorylation Assay | Detects the activation of the MAPK pathway via Western blot or ELISA using phospho-specific antibodies. | Increased p-ERK / total ERK ratio | |
| Intracellular Calcium Flux | Uses fluorescent calcium indicators (e.g., Fluo-4 AM) to measure rapid changes in cytosolic Ca²⁺. | Transient increase in fluorescence | |
| Receptor Binding Assay | Determines binding affinity by measuring the displacement of a radiolabeled D2R antagonist (e.g., [³H]-spiperone). | Binding affinity (Ki) | |
| [³⁵S]GTPγS Binding Assay | Measures GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog to G-proteins. | Increased [³⁵S]GTPγS binding |
Troubleshooting and Considerations
Consideration: Fumarate Moiety Effects The fumarate counter-ion is not inert and can have biological effects, including the activation of the NRF2 pathway and modulation of inflammatory signaling. For experiments investigating metabolism, oxidative stress, or inflammation, it is advisable to include a control group treated with a non-active fumarate salt (e.g., sodium fumarate) at an equivalent concentration to distinguish the specific effects of Aplindore.
References
Application Notes and Protocols for Aplindore Fumarate Dosage Calculation in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore fumarate is a selective partial agonist for the dopamine D2 and D3 receptors.[1][2][3] It has been investigated for its therapeutic potential in neurological and psychiatric conditions, including Parkinson's disease and restless legs syndrome.[1] As a D2/D3 partial agonist, aplindore modulates dopaminergic signaling, which is crucial for motor control, motivation, and reward.[1] In preclinical research, rodent models, particularly rat models of Parkinson's disease, are instrumental in evaluating the efficacy and dose-response of novel therapeutic agents like this compound.
This document provides detailed application notes and protocols for the dosage calculation and administration of this compound in rat models, with a focus on the widely used 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and partially activating dopamine D2 and D3 receptors. This partial agonism is key to its modulatory effect. In a state of low dopamine, such as in Parkinson's disease, aplindore provides a functional stimulation of the D2/D3 receptors. Conversely, in a state of excessive dopamine, it can compete with the endogenous neurotransmitter, thereby reducing overstimulation. The signaling cascade following D2/D3 receptor activation by aplindore primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols: Aplindore Fumarate in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore fumarate is a potent and selective partial agonist for the dopamine D2 and D3 receptors.[1] It has been a compound of interest in behavioral neuroscience research, particularly for its potential therapeutic applications in dopamine-related disorders such as Parkinson's disease.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings. Detailed protocols for key behavioral assays, data presentation tables, and signaling pathway diagrams are included to facilitate the design and execution of future studies.
Preclinical Research Applications
This compound has been evaluated in preclinical models to characterize its pharmacological profile and therapeutic potential. The primary model utilized in these studies is the 6-hydroxydopamine (6-OHDA)-lesioned rat, a well-established animal model of Parkinson's disease.
Key Preclinical Behavioral Assay: Rotational Behavior in 6-OHDA Lesioned Rats
Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA results in dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist, such as this compound, causes the animal to rotate in the direction contralateral to the lesion. The frequency of these rotations serves as a quantifiable measure of the drug's efficacy.
Table 1: Preclinical Data Summary for this compound
| Parameter | Value | Reference |
| Receptor Binding Affinity (Ki) | ||
| Dopamine D2 Receptor | High Affinity | [1] |
| Dopamine D3 Receptor | High Affinity | [1] |
| Dopamine D4 Receptor | Low Affinity | [1] |
| Serotonin 5-HT1A Receptor | Low Affinity | |
| Serotonin 5-HT2 Receptor | Low Affinity | |
| Alpha1-Adrenoceptor | Low Affinity | |
| In vivo Efficacy | ||
| 6-OHDA Lesioned Rat Model | Induces contralateral turning |
Experimental Protocol: 6-OHDA-Induced Unilateral Lesion and Rotational Behavior Testing
Objective: To assess the in vivo efficacy of this compound by measuring drug-induced rotational behavior in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Rotational activity monitoring system (e.g., automated rotometer)
-
This compound
-
Vehicle for this compound
-
Dopamine D2 receptor antagonist (e.g., raclopride) for blockade studies
Procedure:
-
Animal Preparation and 6-OHDA Lesioning:
-
Anesthetize rats with Ketamine/Xylazine.
-
Secure the rat in a stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of sterile saline with 0.02% ascorbic acid).
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) at predetermined stereotaxic coordinates.
-
Allow a recovery period of at least 2-3 weeks to ensure complete lesioning and development of receptor supersensitivity.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in an appropriate vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
-
Rotational Behavior Monitoring:
-
Place the rat in the rotational activity monitoring chamber.
-
Allow for a brief habituation period.
-
Administer this compound or vehicle.
-
Record the number of full 360° contralateral rotations for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the total number of contralateral rotations.
-
Compare the rotational scores between different dose groups of this compound and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Workflow for Preclinical Evaluation of this compound
Caption: Workflow for assessing this compound in the 6-OHDA rat model.
Clinical Research Applications
This compound has been investigated in clinical trials for its efficacy and safety in treating the symptoms of early-stage Parkinson's disease.
Phase II Clinical Trial (NCT00809302)
A randomized, double-blind, placebo-controlled Phase II study was initiated to assess the efficacy and safety of three different doses of this compound MR (modified release) tablets in patients with early Parkinson's disease. The trial was designed to include 168 participants randomly assigned to receive either placebo or one of three doses of this compound (1 mg, 3 mg, or 6 mg) twice daily for approximately 12 weeks. The primary outcome measure was intended to be the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score).
Note: This clinical trial was terminated prematurely due to the acquisition of the sponsoring company, Neurogen Corporation, by Ligand Pharmaceuticals. As a result, the efficacy and safety data from this trial have not been publicly released.
Table 2: Hypothetical Efficacy Data Presentation for a Phase II Trial of this compound in Early Parkinson's Disease (Based on NCT00809302 Design)
| Treatment Group | N | Baseline UPDRS Part III (Mean ± SD) | Change from Baseline at Week 12 (Mean ± SD) | p-value vs. Placebo |
| Placebo | 42 | [Data] | [Data] | - |
| Aplindore 1 mg BID | 42 | [Data] | [Data] | [Data] |
| Aplindore 3 mg BID | 42 | [Data] | [Data] | [Data] |
| Aplindore 6 mg BID | 42 | [Data] | [Data] | [Data] |
Table 3: Hypothetical Safety Data Presentation for a Phase II Trial of this compound in Early Parkinson's Disease (Based on NCT00809302 Design)
| Adverse Event | Placebo (N=42) n (%) | Aplindore 1 mg BID (N=42) n (%) | Aplindore 3 mg BID (N=42) n (%) | Aplindore 6 mg BID (N=42) n (%) |
| Nausea | [Data] | [Data] | [Data] | [Data] |
| Dizziness | [Data] | [Data] | [Data] | [Data] |
| Somnolence | [Data] | [Data] | [Data] | [Data] |
| Headache | [Data] | [Data] | [Data] | [Data] |
| Any Serious Adverse Event | [Data] | [Data] | [Data] | [Data] |
Clinical Protocol Outline: Phase II Study in Early Parkinson's Disease (Based on NCT00809302)
Objective: To evaluate the efficacy and safety of this compound MR in patients with early Parkinson's disease.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Inclusion Criteria (abbreviated):
-
Male or female, at least 30 years old.
-
Diagnosis of idiopathic Parkinson's disease within 5 years.
-
Presence of at least two cardinal signs (bradykinesia, resting tremor, rigidity).
-
Hoehn and Yahr stage 1 to 2.5.
-
Screening UPDRS Part III motor score of at least 10.
Exclusion Criteria (abbreviated):
-
Atypical parkinsonism.
-
Prior surgical intervention for Parkinson's disease.
-
Treatment with L-dopa within 2 months prior to baseline.
-
Clinically significant unstable medical conditions.
Treatment Protocol:
-
Screening Phase: Assess eligibility based on inclusion/exclusion criteria.
-
Randomization: Randomly assign eligible patients to one of four treatment arms (placebo, 1 mg, 3 mg, or 6 mg this compound MR BID).
-
Titration Phase: Gradually increase the dose of this compound to the target dose.
-
Maintenance Phase: Continue treatment at the assigned dose for 12 weeks.
-
Follow-up: Taper the dose before study completion.
Assessments:
-
Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) Parts I, II, and III at baseline and specified follow-up visits.
-
Safety: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
Clinical Trial Workflow
Caption: Workflow for a Phase II clinical trial of this compound.
Mechanism of Action and Signaling Pathway
This compound is a partial agonist at dopamine D2 and D3 receptors. The therapeutic effects in Parkinson's disease are believed to be mediated through the stimulation of postsynaptic D2 receptors in the basal ganglia, thereby compensating for the loss of endogenous dopamine.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor activated by Aplindore.
References
Application Notes and Protocols for Radioligand Binding Assay of Aplindore Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore Fumarate is a high-affinity partial agonist with selectivity for the dopamine D2 and D3 receptors.[1][2][3] It is under investigation for its therapeutic potential in conditions such as Parkinson's disease and restless legs syndrome.[2][4] Characterizing the binding affinity of this compound to its target receptors is a critical step in its pharmacological evaluation. Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor, leveraging the widely used radioligand [3H]-spiperone.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes in the central nervous system. Upon activation by an agonist like dopamine or a partial agonist like Aplindore, the D2 receptor couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D2 receptor signaling cascade initiated by Aplindore.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound has been characterized in competitive binding studies using [3H]-spiperone. It demonstrates high affinity for dopamine D2 and D3 receptors and lower affinity for other dopamine and serotonin receptor subtypes.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Dopamine D2 | [3H]-spiperone | Aplindore | High Affinity | |
| Dopamine D3 | [3H]-spiperone | Aplindore | High Affinity | |
| Dopamine D4 | [3H]-spiperone | Aplindore | Low Affinity | |
| Serotonin 5-HT1A | [3H]-spiperone | Aplindore | Low Affinity | |
| Serotonin 5-HT2 | [3H]-spiperone | Aplindore | Low Affinity | |
| α1-Adrenoceptor | [3H]-spiperone | Aplindore | Low Affinity | |
| Specific Ki values from this particular study were not publicly available, but the relative affinities were reported. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with [3H]-spiperone.
Materials and Reagents
-
Receptor Source: Cell membranes from CHO-K1 cells stably transfected with the human dopamine D2 receptor (short isoform).
-
Radioligand: [3H]-spiperone (specific activity ~16.2 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (5 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cells expressing the D2 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
The final assay volume is typically 200-1000 µL.
-
Total Binding Wells: Add receptor membranes, assay buffer, and [3H]-spiperone.
-
Non-specific Binding (NSB) Wells: Add receptor membranes, a high concentration of a competing non-labeled ligand (e.g., 5 µM (+)-butaclamol), and [3H]-spiperone.
-
Competition Wells: Add receptor membranes, varying concentrations of this compound, and a fixed concentration of [3H]-spiperone (typically 2-3 times its Kd value).
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add the scintillation cocktail, and cap the vials.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., sigmoidal dose-response curve), determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone (the IC50 value).
-
-
Calculate the Inhibition Constant (Ki):
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]-spiperone) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. This should be determined in separate saturation binding experiments.
-
-
References
Application Notes and Protocols for Aplindore Fumarate Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Aplindore Fumarate
This compound (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor.[1] Developed for potential therapeutic application in conditions such as Parkinson's disease and Restless Legs Syndrome, its mechanism of action centers on modulating dopaminergic neurotransmission.[2] Understanding its pharmacological profile in a species phylogenetically close to humans, such as non-human primates, is a critical step in its preclinical development. These application notes provide a framework for conducting such studies.
Signaling Pathway of this compound
This compound, as a dopamine D2 receptor partial agonist, modulates intracellular signaling cascades primarily through G-protein coupled receptors. Upon binding to the D2 receptor, it initiates a signaling pathway that influences cyclic adenosine monophosphate (cAMP) levels and other downstream effectors.
Caption: Simplified signaling pathway of this compound at the dopamine D2 receptor.
Experimental Protocols
The following are generalized protocols for the administration and evaluation of this compound in non-human primates, such as the rhesus macaque (Macaca mulatta). These should be adapted based on the specific research question, institutional guidelines, and preliminary dose-ranging studies.
Intravenous (IV) Administration Protocol for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose.
Materials:
-
This compound (sterile, injectable formulation)
-
Vehicle (e.g., sterile saline, 5% dextrose in water)
-
Non-human primate subjects (e.g., adult rhesus macaques), appropriately housed and acclimatized
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast animals overnight with free access to water. Anesthetize the animal for catheter placement according to approved veterinary procedures. Place a catheter in a suitable vein (e.g., cephalic or saphenous) for drug administration and another in a separate vein for blood sampling.
-
Dose Preparation: Prepare the required dose of this compound in the chosen vehicle. The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).
-
Administration: Administer the this compound solution as an intravenous bolus over a fixed period (e.g., 1-2 minutes). Record the exact time of administration.
-
Blood Sampling: Collect blood samples at predetermined time points. A typical sampling schedule might be: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately after collection, gently invert blood tubes to mix with the anticoagulant. Centrifuge the samples to separate plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.
Behavioral Assessment Protocol (Observational)
Objective: To assess the behavioral effects of this compound in a non-human primate model of Parkinson's disease (e.g., MPTP-lesioned macaque).
Materials:
-
This compound (formulated for the chosen route of administration, e.g., oral or subcutaneous)
-
MPTP-lesioned non-human primate subjects exhibiting stable parkinsonian symptoms
-
Video recording equipment
-
Validated behavioral rating scale for parkinsonism in primates
-
Trained observers blinded to the treatment conditions
Procedure:
-
Baseline Assessment: Prior to drug administration, record baseline behavioral data, including motor activity, tremor, bradykinesia, and posture, using the rating scale.
-
Administration: Administer this compound or vehicle control.
-
Observational Period: Continuously record the animal's behavior for a specified period post-administration (e.g., 4-6 hours).
-
Behavioral Scoring: Trained observers, blinded to the treatment, should score the video recordings at regular intervals (e.g., every 30 minutes) using the behavioral rating scale.
-
Data Analysis: Compare the behavioral scores between the this compound and vehicle-treated groups to assess for any therapeutic effects or adverse behavioral changes.
Data Presentation
While specific quantitative data for this compound in non-human primates is not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rhesus Macaques (Single IV Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | e.g., 1.0 |
| Cmax (Maximum Concentration) | ng/mL | e.g., 500 ± 50 |
| Tmax (Time to Maximum Concentration) | h | e.g., 0.08 |
| AUC (Area Under the Curve) | ng·h/mL | e.g., 1200 ± 150 |
| t½ (Elimination Half-life) | h | e.g., 4.5 ± 0.8 |
| Vd (Volume of Distribution) | L/kg | e.g., 2.5 ± 0.3 |
| CL (Clearance) | L/h/kg | e.g., 0.8 ± 0.1 |
Table 2: Hypothetical Behavioral Score Summary in MPTP-Lesioned Macaques
| Treatment Group | N | Baseline Score (Mean ± SD) | Post-Dose Score (Mean ± SD) | Change from Baseline (Mean ± SD) |
| Vehicle Control | 6 | e.g., 15.2 ± 2.1 | e.g., 14.8 ± 2.3 | e.g., -0.4 ± 0.5 |
| This compound (Low Dose) | 6 | e.g., 15.5 ± 1.9 | e.g., 10.1 ± 1.5 | e.g., -5.4 ± 1.2 |
| This compound (High Dose) | 6 | e.g., 15.0 ± 2.5 | e.g., 6.5 ± 1.8 | e.g., -8.5 ± 1.6 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study of a novel compound like this compound in non-human primates.
Caption: General experimental workflow for preclinical evaluation in non-human primates.
Conclusion
The provided application notes and protocols offer a foundational framework for initiating preclinical studies of this compound in non-human primates. Due to the limited publicly available data, it is imperative that researchers conduct thorough literature reviews for any newly emerging data and perform pilot studies to determine appropriate dosing and experimental parameters. All research must be conducted ethically and in strict adherence to animal welfare regulations.
References
Application Notes and Protocols: Measuring Aplindore Fumarate Efficacy in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore fumarate is a potent and selective partial agonist for the dopamine D2 receptor, with high affinity for both D2 and D3 receptors.[1][2] Its mechanism of action makes it a compound of interest for the treatment of neuropsychiatric disorders linked to dopaminergic dysregulation, such as schizophrenia.[2] The dopamine hypothesis of schizophrenia suggests that positive symptoms are associated with a hyperactive dopaminergic system.[3] Aplindore, as a partial agonist, is expected to act as a functional antagonist in a hyperdopaminergic state, thereby reducing the overstimulation of D2 receptors, while providing a baseline level of receptor stimulation that may alleviate negative and cognitive symptoms.[4]
These application notes provide detailed protocols for assessing the antipsychotic-like efficacy of this compound in established rodent models of psychosis. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the preclinical evaluation of this and similar compounds.
Data Presentation
In Vitro Receptor Binding Affinity of Aplindore
The following table summarizes the binding affinities (Ki) of Aplindore for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This in vitro profile is crucial for understanding the selectivity and potential off-target effects of the compound.
| Receptor | Ki (nM) |
| Dopamine D2 | High Affinity |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin 5-HT2 | Low Affinity |
| α1-Adrenergic | Low Affinity |
| (Data sourced from literature describing the pharmacology of Aplindore (DAB-452)). |
In Vivo Efficacy in Rodent Models of Psychosis
The following tables are structured to present quantitative data from key behavioral assays. Researchers can use these templates to record and analyze their findings when evaluating this compound.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (e.g., beam breaks/distance traveled) | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | N/A | |
| Vehicle + Amphetamine | - | 0% | |
| Aplindore + Amphetamine | (Dose 1) | ||
| Aplindore + Amphetamine | (Dose 2) | ||
| Aplindore + Amphetamine | (Dose 3) |
Table 2: Effect of this compound on Prepulse Inhibition (PPI) Deficits in Rodents
| Treatment Group | Dose (mg/kg) | % PPI at Prepulse Intensity 1 | % PPI at Prepulse Intensity 2 | % PPI at Prepulse Intensity 3 |
| Vehicle + Vehicle | - | |||
| Psychosis Model* + Vehicle | - | |||
| Psychosis Model* + Aplindore | (Dose 1) | |||
| Psychosis Model* + Aplindore | (Dose 2) | |||
| Psychosis Model* + Aplindore | (Dose 3) | |||
| *Psychosis model can be pharmacologically induced (e.g., with apomorphine or MK-801) or a genetic model. |
Table 3: Effect of this compound on Conditioned Avoidance Response (CAR) in Rats
| Treatment Group | Dose (mg/kg) | Number of Avoidance Responses | Number of Escape Failures |
| Vehicle | - | ||
| Aplindore | (Dose 1) | ||
| Aplindore | (Dose 2) | ||
| Aplindore | (Dose 3) |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive locomotor activity induced by a dopamine-releasing agent like amphetamine, which mimics the hyperdopaminergic state associated with psychosis.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats)
-
Open-field activity chambers equipped with infrared photobeams
-
Amphetamine sulfate
-
This compound
-
Vehicle (e.g., saline or 10% Tween 80 in sterile water)
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment. On the day prior to testing, habituate each animal to the open-field chamber for 30-60 minutes.
-
Drug Administration:
-
Administer this compound or vehicle at the desired doses.
-
After a pre-treatment interval (e.g., 30 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately place the animals in the open-field chambers and record locomotor activity for a period of 60-90 minutes. Activity is typically measured by the number of photobeam breaks, which is converted to distance traveled.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the testing period. Compare the activity of the Aplindore-treated groups to the vehicle-amphetamine group to determine the percentage inhibition of the amphetamine-induced response.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists. This test evaluates the ability of a compound to restore normal sensorimotor gating.
Materials:
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Startle response measurement system (e.g., SR-LAB)
-
Dopamine agonist to induce PPI deficit (e.g., apomorphine or dizocilpine (MK-801))
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle, followed by the PPI-disrupting agent at an appropriate pre-treatment interval.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 75, 80, or 85 dB; 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100
Conditioned Avoidance Response (CAR)
The CAR test is highly predictive of antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus.
Materials:
-
Rats (e.g., male Sprague-Dawley)
-
Two-way shuttle boxes with a grid floor for footshock, a conditioned stimulus (CS) provider (e.g., light or tone), and automated animal position detection.
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS), for example, a tone, for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a set duration (e.g., 10 seconds) concurrently with the CS.
-
If the rat moves to the other compartment during the US, the shock is terminated, and an escape response is recorded.
-
Failure to move during the US is recorded as an escape failure.
-
Conduct training sessions (e.g., 30-50 trials per day) until a stable performance criterion is met (e.g., >80% avoidance responses).
-
-
Testing:
-
Administer this compound or vehicle at a specified time before the test session.
-
Place the rat in the shuttle box and conduct a test session (e.g., 20-30 trials) using the same procedure as in training.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly increasing the number of escape failures.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Logic of Efficacy Measurement.
References
- 1. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aplindore Fumarate in In Vitro Dopamine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore Fumarate (also known as DAB-452) is a high-affinity, selective partial agonist for the dopamine D2 and D3 receptors.[1] Its partial agonism suggests potential therapeutic applications in conditions requiring modulation of the dopaminergic system, such as Parkinson's disease and schizophrenia.[1] As a D2 autoreceptor agonist, Aplindore can inhibit dopamine synthesis and release from presynaptic neurons. This property makes it a valuable research tool for investigating the regulation of dopamine transmission.
These application notes provide a detailed overview of this compound's pharmacological profile and a comprehensive protocol for its use in an in vitro assay to measure the inhibition of stimulated dopamine release.
Pharmacological Profile of this compound
Aplindore demonstrates high-potency partial agonist activity at D2 receptors, as evidenced in various functional assays, including [³⁵S]GTPγS binding, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium flux assays.[1] Its functional activity is consistently lower than the full agonist dopamine but higher than other partial agonists like aripiprazole.[1]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound. This data is primarily derived from the foundational study by Heinrich et al. (2006) in European Journal of Pharmacology.
Table 1: Receptor Binding Affinity of this compound
This table presents the binding affinities (Ki) of Aplindore for various neurotransmitter receptors. Aplindore shows high affinity and selectivity for D2 and D3 receptors.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | ~0.08 (pKi = 9.1) |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin 5-HT1A | Low Affinity |
| Serotonin 5-HT2 | Low Affinity |
| α1-Adrenergic | Low Affinity |
Note: Specific Ki values for D3, D4, 5-HT1A, 5-HT2, and α1-Adrenergic receptors were not available in the reviewed literature abstracts. Researchers should consult the full publication for precise values.
Table 2: In Vitro Functional Activity of this compound
This table summarizes the potency (EC50) and intrinsic activity of Aplindore in various cell-based functional assays compared to the endogenous full agonist, dopamine.
| Assay | Parameter | This compound | Dopamine (Reference) |
| [³⁵S]GTPγS Binding | EC50 (nM) | Data not available | Data not available |
| Intrinsic Activity (% of Dopamine) | Partial Agonist | 100% (Full Agonist) | |
| ERK Phosphorylation | EC50 (nM) | Data not available | Data not available |
| Intrinsic Activity (% of Dopamine) | Partial Agonist | 100% (Full Agonist) | |
| Intracellular Calcium ([Ca²⁺]i) Flux | EC50 (nM) | Data not available | Data not available |
| Intrinsic Activity (% of Dopamine) | Partial Agonist | 100% (Full Agonist) |
Note: Specific EC50 and intrinsic activity percentages were not available in the reviewed literature abstracts. The original publication by Heinrich et al. (2006) should be referenced for these detailed values.
Signaling Pathway and Experimental Workflow
Dopamine D2 Autoreceptor Signaling Pathway
Aplindore acts as an agonist at presynaptic D2 autoreceptors. Activation of these Gi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of dopamine release. Key events include the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, making it less likely to fire and release dopamine.
Experimental Workflow for Dopamine Release Assay
The following diagram outlines the major steps in the in vitro protocol to assess the effect of this compound on potassium-stimulated dopamine release from rat striatal tissue.
Experimental Protocols
Protocol: Measuring this compound-Mediated Inhibition of K⁺-Stimulated Dopamine Release from Rat Striatal Slices
This protocol describes an in vitro superfusion method to quantify the inhibitory effect of this compound on dopamine release from rat brain tissue. The amount of dopamine released is measured using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
I. Materials and Reagents
-
This compound: Stock solution prepared in DMSO, then diluted in Artificial Cerebrospinal Fluid (ACSF).
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Artificial Cerebrospinal Fluid (ACSF):
-
124 mM NaCl
-
3 mM KCl
-
1.25 mM KH₂PO₄
-
2 mM MgSO₄
-
2 mM CaCl₂
-
26 mM NaHCO₃
-
10 mM D-glucose
-
Prepare fresh and continuously bubble with 95% O₂ / 5% CO₂ (carbogen) to maintain pH ~7.4.
-
-
High Potassium (K⁺) ACSF:
-
Identical to ACSF, but with KCl concentration increased to 30 mM and NaCl concentration reduced to 97 mM to maintain osmolarity.
-
-
Equipment:
-
Vibrating microtome (Vibratome)
-
Superfusion system with multiple chambers
-
Peristaltic pump
-
Water bath (37°C)
-
Fraction collector
-
HPLC system with an electrochemical detector (HPLC-ECD)
-
C18 reverse-phase HPLC column
-
II. Methodology
-
Tissue Preparation: a. Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols. b. Rapidly dissect the brain and place it in ice-cold, carbogen-gassed ACSF. c. Isolate the striata and prepare 300 µm coronal slices using a vibrating microtome. d. Transfer slices to a holding chamber with carbogenated ACSF at room temperature for at least 60 minutes to recover.
-
Superfusion Setup: a. Place one striatal slice into each chamber of the superfusion system. b. Begin superfusing the slices with carbogenated ACSF at a constant flow rate (e.g., 1 mL/min) at 37°C. c. Allow the slices to equilibrate in the chambers for 60 minutes.
-
Sample Collection and Stimulation: a. Baseline Collection: Collect two consecutive 5-minute fractions (5 mL each) of the superfusate to establish the basal dopamine release rate (S1 and S2). b. Drug Application: Switch the superfusion medium to ACSF containing the desired concentration of this compound (e.g., 1 nM - 1 µM). Allow the drug to perfuse over the slices for 20 minutes. c. Stimulation: While continuing to perfuse with the this compound solution, switch to the High K⁺ ACSF for a 5-minute period to induce depolarization and dopamine release. Collect this fraction (S3). d. Post-Stimulation: Switch back to the this compound-containing normal ACSF and collect another 5-minute fraction (S4). e. Control: Run parallel experiments where slices are superfused with vehicle (ACSF with a matched concentration of DMSO) instead of this compound to determine the uninhibited stimulated release.
-
Sample Processing and Analysis: a. To each collected fraction, immediately add an antioxidant (e.g., a small volume of a solution containing perchloric acid and EDTA) to prevent dopamine degradation. b. Analyze the dopamine concentration in each sample using HPLC-ECD. c. Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system. d. Quantify the dopamine peak by comparing its area to that of known standards.
III. Data Analysis
-
Calculate the total amount of dopamine released during the stimulation period (S3).
-
Subtract the average basal release (average of S1 and S2) from the stimulated release (S3) to obtain the net K⁺-stimulated release.
-
Express the stimulated release in the presence of this compound as a percentage of the release observed in the vehicle-treated control slices.
-
Plot the percent inhibition of dopamine release against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Disclaimer: This protocol is a template and may require optimization for specific laboratory conditions and equipment. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal welfare. All products are for Research Use Only.
References
Application Notes and Protocols for Long-Term Administration of Aplindore Fumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore Fumarate is a partial agonist with high affinity and selectivity for dopamine D2 and D3 receptors.[1][2][3][4] As a modulator of the dopaminergic system, it holds therapeutic potential for neurological and psychiatric conditions such as Parkinson's disease and restless legs syndrome.[1] The long-term effects of this compound administration are of significant interest to understand its sustained efficacy, potential for receptor desensitization, and overall safety profile. These application notes provide detailed protocols for the chronic administration of this compound in mice, including methodologies for behavioral and molecular analysis.
Mechanism of Action
This compound functions by stimulating D2 and D3 dopamine receptors, which are crucial for regulating movement, mood, and reward pathways. In conditions characterized by dopamine deficiency, such as Parkinson's disease, this compound can help compensate for the reduced dopamine levels, thereby alleviating motor symptoms. Its partial agonism may offer a more modulated dopaminergic stimulation compared to full agonists, potentially reducing the risk of certain side effects.
Experimental Protocols
Animal Husbandry
-
Species and Strain: C57BL/6J mice are recommended due to their well-characterized genome and predictable behavioral responses.
-
Age and Sex: Young adult mice (8-10 weeks old) of a single sex should be used to minimize variability.
-
Housing: Mice should be group-housed (4-5 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water. Environmental enrichment should be provided.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the commencement of any experimental procedures.
Drug Preparation and Long-Term Administration
To minimize stress associated with repeated injections or gavage, a voluntary oral administration method is recommended for long-term studies.
-
Vehicle Preparation: A palatable vehicle such as artificially sweetened jelly or peanut butter can be used.
-
Jelly Preparation: Dissolve 7g of gelatin in 50 mL of a 20% (w/v) Splenda® solution. A flavoring agent (e.g., 150 µL of strawberry essence) can be added to increase palatability.
-
-
This compound Formulation:
-
Calculate the total amount of this compound required based on the desired dose, number of mice, and study duration.
-
Triturate the this compound powder to a fine consistency.
-
Thoroughly mix the powdered drug into the prepared jelly vehicle before it sets. Ensure a homogenous mixture for accurate dosing.
-
Aliquot the drug-containing jelly into individual doses based on the average body weight of the mice.
-
-
Acclimation to Vehicle: For one week prior to drug administration, provide the mice with the vehicle jelly daily to ensure voluntary consumption.
-
Administration Protocol:
-
Weigh each mouse daily to adjust the dose of the drug-containing jelly accordingly.
-
Present each mouse with its individual, pre-weighed dose of jelly at the same time each day.
-
Observe the mice to ensure complete consumption of the jelly.
-
Experimental Design
-
Groups:
-
Group 1: Vehicle control (jelly without this compound)
-
Group 2: Low-dose this compound (e.g., 1 mg/kg)
-
Group 3: High-dose this compound (e.g., 5 mg/kg)
-
-
Duration: 8 weeks of daily administration.
-
Timeline:
-
Week 1: Acclimation to housing and handling.
-
Week 2: Acclimation to vehicle consumption and baseline behavioral testing.
-
Weeks 3-10: Daily administration of this compound or vehicle.
-
Weeks 6 and 10: Behavioral testing.
-
End of Week 10: Euthanasia and tissue collection for molecular analysis.
-
Behavioral Assessments
-
Open Field Test (Locomotor Activity):
-
Place a mouse in the center of a 40x40 cm arena.
-
Record its activity for 30 minutes using an automated tracking system.
-
Analyze for total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Rotarod Test (Motor Coordination):
-
Place the mouse on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
-
Catalepsy Test (Extrapyramidal Side Effects):
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the mouse to remove both paws and return to a normal posture.
-
A cut-off time of 180 seconds is typically used.
-
Molecular and Histological Analysis
-
Tissue Collection:
-
At the end of the study, euthanize mice via an approved method.
-
Rapidly dissect the brain and isolate key regions such as the striatum, nucleus accumbens, and prefrontal cortex.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C for later analysis.
-
-
Western Blot for D2/D3 Receptor Expression:
-
Homogenize brain tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against D2 and D3 receptors, followed by a secondary antibody.
-
Visualize and quantify the protein bands.
-
-
Quantitative PCR (qPCR) for Gene Expression:
-
Extract RNA from the brain tissue.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes of interest (e.g., Drd2, Drd3, immediate-early genes like c-Fos).
-
Normalize expression levels to a housekeeping gene.
-
Data Presentation (Hypothetical Data)
Table 1: Effects of Long-Term this compound on Locomotor Activity (Open Field Test)
| Treatment Group | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | 150.5 ± 10.2 | 45.3 ± 5.1 | 80.1 ± 7.5 |
| Aplindore (1 mg/kg) | 185.2 ± 12.8 | 55.7 ± 6.3 | 95.6 ± 8.9 |
| Aplindore (5 mg/kg) | 210.9 ± 15.1** | 68.4 ± 7.0 | 110.2 ± 10.3 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effects of Long-Term this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Latency to Fall (s) |
| Vehicle Control | 120.4 ± 9.8 |
| Aplindore (1 mg/kg) | 135.7 ± 11.2 |
| Aplindore (5 mg/kg) | 142.1 ± 10.5 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 3: Molecular Analysis of Dopamine Receptor Expression in the Striatum
| Treatment Group | D2 Receptor Protein Level (relative to control) | D3 Receptor Protein Level (relative to control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Aplindore (1 mg/kg) | 0.95 ± 0.10 | 0.98 ± 0.13 |
| Aplindore (5 mg/kg) | 0.82 ± 0.09 | 0.85 ± 0.11 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Visualizations
References
Troubleshooting & Optimization
Aplindore Fumarate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Aplindore Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a partial agonist of the dopamine D2 and D3 receptors, investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1] As with many small molecule drug candidates, this compound can present solubility challenges, particularly in aqueous media at physiological pH. Poor solubility can hinder its bioavailability and lead to variability in experimental results.
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound is readily soluble in dimethyl sulfoxide (DMSO). One supplier indicates a solubility of up to 50 mg/mL in DMSO, and sonication is recommended to aid dissolution.[1] For in vivo studies, a common vehicle used is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1] It is advised to keep the DMSO concentration below 10% for in vivo experiments.[1]
Q3: How does pH likely affect the solubility of this compound?
Aplindore is a weak base, and its fumarate salt form is intended to improve its aqueous solubility. The solubility of weak bases and their salts is typically pH-dependent, with higher solubility observed in acidic conditions where the molecule is protonated and more polar. As the pH increases towards neutral and alkaline conditions, the free base form, which is often less soluble, will predominate, leading to a decrease in solubility. This is a critical consideration for oral formulation development and for in vitro assays using physiological buffers.
Q4: What general strategies can be employed to enhance the solubility of this compound?
Several formulation strategies can be explored to improve the solubility and dissolution rate of poorly soluble weak bases like Aplindore:
-
pH Adjustment: Maintaining an acidic pH environment can significantly increase solubility.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycols) can increase the solubility of hydrophobic compounds.
-
Surfactants: The addition of surfactants above their critical micelle concentration can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve solubility and dissolution.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. The buffer's pH may be too high, favoring the less soluble free base form. | - Increase the proportion of co-solvent (e.g., ethanol, PEG300) in the final solution.- Add a surfactant (e.g., Tween-80, Polysorbate 80) to the aqueous buffer.- Use a more acidic buffer if compatible with the experimental system.- Consider creating a formulation with cyclodextrins. |
| Inconsistent results in cell-based assays. | Poor solubility and precipitation in the cell culture medium can lead to variable effective concentrations of the compound. | - Prepare fresh dilutions for each experiment.- Visually inspect for any precipitation before adding to cells.- Decrease the final concentration of this compound.- Pre-formulate with a solubilizing agent that is non-toxic to the cells at the working concentration. |
| Low or variable oral bioavailability in animal studies. | This is likely due to poor dissolution and/or precipitation of the drug in the gastrointestinal tract, which has a varying pH. | - Formulate as a suspension using a suspending agent like 0.5% carboxymethyl cellulose sodium (CMC-Na).- Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the gut.- Investigate solid dispersion formulations to improve the dissolution rate. |
| Difficulty dissolving the solid compound. | The dissolution rate may be slow. | - Use sonication to aid dissolution in the initial solvent (e.g., DMSO).- Gentle heating may be applied, but the thermal stability of the compound should be considered. |
Quantitative Solubility Data (Illustrative Example)
Disclaimer: This data is for Cariprazine HCl and is intended for illustrative purposes only to demonstrate the pH-dependent solubility profile typical of similar compounds. Actual solubility values for this compound will vary.
| pH | Buffer System | Solubility (mg/mL) |
| 1.0 | 0.1N HCl | 3.258 |
| 3.0 | USP Phthalate Buffer | ~6.0 |
| 4.5 | EP Phosphate Buffer | ~13.8 |
| 7.0 | - | 0.001 |
Data adapted from public sources on Cariprazine Hydrochloride solubility.[2]
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound via Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in a selected aqueous buffer.
1. Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or a plate reader with a light-scattering module
-
Automated liquid handler or multichannel pipettes
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.
-
Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row to achieve a starting concentration of 100 µM. This will result in a 1% DMSO concentration.
-
Serial Dilutions: Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the adjacent well, mixing thoroughly at each step.
-
Incubation: Incubate the plate at room temperature (or desired experimental temperature) for 2 hours, protected from light.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
3. Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).
Visualizations
Dopamine D2 Receptor Partial Agonist Signaling Pathway
Caption: Dopamine D2 receptor partial agonist signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Logical workflow for troubleshooting this compound solubility.
References
Improving the stability of Aplindore Fumarate in aqueous solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to improve the stability of Aplindore Fumarate in aqueous solutions. The following sections offer frequently asked questions, troubleshooting workflows, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous environments is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As with many pharmaceutical compounds, hydrolysis is a common degradation pathway, particularly in acidic or alkaline conditions.[3]
Q2: How does pH impact the stability of the solution?
The pH of the aqueous solution is a critical factor. Fumarate salts of some compounds have shown sensitivity to low pH, which can lead to increased degradation.[4] For other molecules, degradation can be catalyzed by both protons (acidic conditions) and hydroxyl ions (alkaline conditions).[5] It is crucial to determine the optimal pH range where this compound exhibits maximum stability, which is often near a neutral pH, though this must be experimentally verified.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage of stock solutions, especially those prepared in organic solvents like DMSO, it is recommended to store them at -80°C. For aqueous solutions intended for more frequent use, refrigeration at 4°C is advisable, but stability should be monitored over time. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. All solutions should be protected from light.
Q4: Is this compound susceptible to oxidation or photodegradation?
Many active pharmaceutical ingredients (APIs) are sensitive to light and oxidation. Exposure to light can provide the energy needed to initiate degradation reactions, while oxidizing agents (like dissolved oxygen or peroxide contaminants) can also lead to the formation of impurities. Therefore, it is recommended to handle solutions in a controlled environment, use amber vials or foil wrapping to protect from light, and consider de-gassing solvents or adding antioxidants if oxidative degradation is suspected.
Q5: What are the visible signs of degradation in my this compound solution?
Visible indicators of degradation can include a change in color, the formation of a precipitate, or a noticeable cloudiness in a solution that was previously clear. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability and purity of the solution.
Q6: How can I improve the stability of my aqueous working solutions for experiments?
Several formulation strategies can be employed to enhance stability:
-
Buffering: Use pharmaceutical-grade buffers (e.g., phosphate, citrate) to maintain the pH within the optimal stability range.
-
Antioxidants: If the compound is susceptible to oxidation, consider adding antioxidants like ascorbic acid or ethylenediaminetetraacetic acid (EDTA), which acts as a chelating agent to prevent metal-catalyzed oxidation.
-
Cosolvents: In some cases, adding a cosolvent such as polyethylene glycol (PEG) or propylene glycol can improve both solubility and stability.
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, protecting it from environmental factors like hydrolysis and light.
Troubleshooting Guides
This section provides systematic approaches to address common stability-related issues.
Issue 1: Precipitate Formation or Cloudiness in Solution
If your this compound solution, which was initially clear, has become cloudy or formed a precipitate, it could be due to poor solubility, pH shifts, or degradation. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for precipitate or cloudiness.
Issue 2: Loss of Potency or Inconsistent Assay Results
A gradual or sudden loss of biological activity in your experiments can be a strong indicator of chemical degradation of this compound.
Caption: Troubleshooting workflow for loss of biological activity.
Quantitative Data Summary
The stability of a drug is often assessed through forced degradation studies, where the compound is exposed to harsh conditions to accelerate decomposition.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | 2 - 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | 2 - 24 hours | To assess stability in alkaline environments. |
| Neutral Hydrolysis | Purified Water | 70°C | 24 - 48 hours | To evaluate hydrolysis rate at neutral pH. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 2 - 24 hours | To determine susceptibility to oxidation. |
| Photostability | UV/Visible Light | Ambient | Per ICH Q1B | To evaluate degradation upon light exposure. |
| Thermal | 50°C - 70°C (Dry Heat) | 50°C - 70°C | 24 - 72 hours | To assess intrinsic thermal stability. |
Table 2: Common Strategies to Enhance Aqueous Stability
| Strategy | Agent Example | Mechanism of Action |
| Buffering | Phosphate, Citrate, Acetate Buffers | Maintains a constant pH in the region of maximum stability. |
| Chelation | EDTA (Ethylenediaminetetraacetic acid) | Binds metal ions that can catalyze oxidative degradation. |
| Antioxidation | Ascorbic Acid, Sodium Metabisulfite | Preferentially oxidizes, thereby protecting the active drug molecule. |
| Complexation | Hydroxypropyl-β-cyclodextrin | Encapsulates the drug molecule, shielding it from the aqueous environment. |
| Microencapsulation | Polymeric coatings | Creates a physical barrier around the drug to limit exposure to environmental factors. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. This workflow outlines the key steps.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Detailed Methodology for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Class A volumetric flasks and pipettes
-
pH meter, analytical balance
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at the specified time points.
-
Photodegradation: Expose a clear vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept in the same location.
-
Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 70°C. Analyze at 24, 48, and 72 hours.
-
Sample Analysis: For each time point, dilute the sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze using a validated stability-indicating HPLC method. The method should be capable of separating the main this compound peak from all generated degradation products.
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation (k) under each condition.
-
Identify and, if possible, characterize major degradation products using LC-MS.
Disclaimer: The information provided is based on general principles of pharmaceutical stability testing. Researchers should perform their own validation studies to determine the specific stability characteristics of this compound under their experimental conditions.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Aplindore Fumarate
Welcome to the technical support center for Aplindore Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2][3][4] Its mechanism of action is centered on modulating dopaminergic activity, which is crucial for motor control, motivation, and mood.[5] By acting as a partial agonist, it can help to stabilize the dopamine system, providing therapeutic potential for conditions like Parkinson's disease and schizophrenia.
Q2: In which experimental systems has this compound been characterized?
This compound's pharmacology has been characterized in various in vitro and in vivo systems. In vitro studies have predominantly used Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D2 receptor (short isoform, D2S). Key assays include radioligand binding, [³⁵S]GTPγS binding, ERK-phosphorylation, and intracellular calcium flux assays. In vivo, its effects have been demonstrated in models such as unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats to assess postsynaptic agonist activity.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro assays, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The dissolution can be aided by sonication or gentle heating. It is always recommended to prepare a fresh solution for each experiment to avoid degradation. For intraperitoneal injections, using the salt form (fumarate) is preferable due to its higher solubility.
Q4: What are the known off-target effects of this compound?
This compound exhibits low affinity for the dopamine D4, serotonin 5-HT1A and 5-HT2 receptors, and the α1-adrenoceptor, suggesting a high degree of selectivity for D2/D3 receptors.
Troubleshooting Inconsistent Results
Inconsistencies in experimental outcomes with this compound can arise from various factors related to assay conditions, reagent stability, and the inherent properties of partial agonists.
Issue 1: High Variability in Receptor Binding Affinity (Ki) Values
-
Potential Cause: Inconsistent assay buffer composition, particularly the presence of ions like Na⁺, can influence the binding of partial agonists. The choice of radioligand and its specific activity can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Buffer Conditions: Ensure consistent ionic strength and pH of your binding buffer across all experiments. For D2 partial agonists, it has been shown that substituting Na⁺ with N-methyl-D-glucamine (NMDG) can enhance receptor/G protein coupling for some agonists.
-
Use Fresh Radioligand: Aliquot and store the radioligand as recommended by the manufacturer to avoid degradation.
-
Optimize Protein Concentration: Ensure that the membrane protein concentration is within the linear range of the assay.
-
Equilibration Time: Verify that the binding reaction has reached equilibrium. Partial agonists may require longer incubation times than full agonists or antagonists.
-
Issue 2: Inconsistent Potency (EC₅₀) and Efficacy (Emax) in Functional Assays
-
Potential Cause: As a partial agonist, the observed efficacy of this compound is highly sensitive to the specific functional assay being used, the level of receptor expression in the cell line, and the degree of signal amplification in the chosen signaling pathway.
-
Troubleshooting Steps:
-
Cell Line Characterization: Regularly verify the expression level of the D2 receptor in your cell line using a standard agonist. Variations in receptor density can significantly impact the perceived efficacy of a partial agonist.
-
Assay Selection: Be aware that different functional assays measure different points in the signaling cascade.
-
Proximal Events ([³⁵S]GTPγS binding): This assay measures the direct activation of G-proteins and is less prone to signal amplification. It is useful for differentiating full from partial agonists. However, the efficacy of some partial agonists can be very low in this assay, potentially leading to results that are difficult to reproduce.
-
Downstream Events (cAMP, ERK phosphorylation, Calcium Flux): These assays are more amplified and may show higher efficacy for partial agonists. However, they are also more susceptible to cellular context and cross-talk from other signaling pathways.
-
-
Control for Assay Conditions:
-
For [³⁵S]GTPγS binding assays , the presence of Na⁺ can dampen the response to partial agonists. Consider using a buffer with NMDG instead of NaCl to increase the assay window.
-
For ERK phosphorylation assays , the kinetics of phosphorylation can be transient. Perform a time-course experiment to determine the optimal stimulation time for this compound.
-
For calcium flux assays , ensure that the cells are loaded with the calcium indicator dye consistently and that the baseline fluorescence is stable before adding the compound.
-
-
Issue 3: Poor Solubility or Precipitation During Experiments
-
Potential Cause: this compound, like many small molecules, may have limited aqueous solubility, especially at higher concentrations. Using a stock solution in 100% DMSO and then diluting it into aqueous buffers can sometimes lead to precipitation.
-
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This minimizes the final DMSO concentration in the assay.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and below a level that affects cellular health or assay performance (typically <0.5%).
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale test to check the solubility of this compound at the highest intended concentration in your final assay buffer.
-
Use of Pluronic F-127: For in vitro assays, adding a small amount of Pluronic F-127 to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Data Summary
The following table summarizes the reported in vitro pharmacological data for this compound.
| Parameter | Receptor/Assay | Value | Reference |
| Ki (nM) | Human D2S | 0.23 | Heinrich et al., 2006 |
| Human D3 | 0.68 | Heinrich et al., 2006 | |
| EC₅₀ (nM) | [³⁵S]GTPγS binding (CHO-D2S) | 1.8 | Heinrich et al., 2006 |
| ERK-phosphorylation (CHO-D2S) | 0.24 | Heinrich et al., 2006 | |
| Calcium Flux (CHO-D2S + Gαq/o) | 0.13 | Heinrich et al., 2006 | |
| Emax (%) | [³⁵S]GTPγS binding (vs. Dopamine) | 63 | Heinrich et al., 2006 |
| ERK-phosphorylation (vs. Dopamine) | 78 | Heinrich et al., 2006 | |
| Calcium Flux (vs. Dopamine) | 85 | Heinrich et al., 2006 |
Experimental Protocols
1. Radioligand Binding Assay ([³H]-spiperone competition)
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Membranes from CHO-K1 cells expressing human D2S receptors.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 10 µM Haloperidol.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-spiperone (final concentration ~0.2 nM), 50 µL of either this compound dilution, buffer (for total binding), or Haloperidol (for non-specific binding), and 50 µL of cell membranes (10-20 µg protein/well).
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes onto GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To measure the ability of this compound to stimulate G-protein activation.
-
Materials:
-
Membranes from CHO-K1 cells expressing human D2S receptors.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound stock solution.
-
-
Procedure:
-
Pre-incubate cell membranes (10 µ g/well ) with GDP in the assay buffer for 15 minutes at 30°C.
-
Add serial dilutions of this compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration over GF/B filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the bound radioactivity by scintillation counting.
-
Determine EC₅₀ and Emax values by non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of this compound at the Dopamine D2 receptor.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aplindore Fumarate Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplindore Fumarate. The information is designed to assist in optimizing dosage for maximal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective partial agonist for the dopamine D2 and D3 receptors.[1] In conditions like Parkinson's disease, where there is a deficiency in dopamine, this compound stimulates these receptors to compensate for the low dopamine levels, aiming to alleviate motor symptoms.[1] Its partial agonism suggests it may modulate dopaminergic activity, potentially offering a safer approach compared to full agonists.
Q2: What is a typical starting dose for in vivo preclinical studies?
A specific starting dose can vary based on the animal model and experimental design. However, in a key preclinical study using a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, Aplindore was shown to induce contralateral turning, a behavior indicative of postsynaptic dopamine receptor agonism.[1] Researchers should perform a dose-ranging study to determine the optimal dose for their specific model and endpoint.
Q3: What clinical dosages have been investigated for this compound?
A Phase II clinical trial (NCT00809302) in patients with early-stage Parkinson's disease evaluated three doses of Aplindore modified-release (MR) tablets: 1 mg, 3 mg, and 6 mg, administered twice daily.[2]
Q4: How should this compound be prepared for in vitro experiments?
For in vitro assays, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that could affect the experimental results (typically <0.1% for DMSO).
Q5: What are potential challenges when working with this compound?
As a partial agonist, the observed effect of this compound can be influenced by the endogenous dopamine levels in the experimental system. In systems with high dopaminergic tone, it may act as a functional antagonist. Additionally, like many pharmaceutical compounds, its stability in solution over time and under different storage conditions should be considered. Specific formulation and stability data for this compound are not widely published; therefore, it is recommended to prepare fresh solutions for experiments or conduct internal stability assessments.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in radioligand binding assays.
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Ensure precise and consistent timing for all incubation steps and maintain a stable temperature using a water bath or incubator.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly potent compounds, serial dilutions should be performed carefully.
-
-
Possible Cause: Inadequate washing to separate bound and free radioligand.
-
Solution: Optimize the number and duration of wash steps to minimize non-specific binding without causing significant dissociation of the bound ligand.
-
-
Possible Cause: Degradation of the compound or radioligand.
-
Solution: Prepare fresh solutions of this compound and the radioligand for each experiment. Store stock solutions appropriately, protected from light and at the recommended temperature.
-
Issue 2: Low or no signal in functional assays (e.g., GTPγS binding, cAMP assays).
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Verify the expression level of the D2/D3 receptors in your cell line using a validated method like western blotting or a saturation binding assay with a known high-affinity radioligand.
-
-
Possible Cause: this compound acting as an antagonist in the presence of endogenous dopamine.
-
Solution: Ensure that the assay conditions have minimal endogenous dopamine. If using primary cells, consider methods to deplete dopamine.
-
-
Possible Cause: Assay conditions are not optimal for detecting partial agonism.
-
Solution: The level of signal amplification can vary between different functional assays. For instance, downstream assays like ERK phosphorylation may show a more robust response for partial agonists compared to second messenger assays.[3]
-
In Vivo Animal Studies
Issue 1: High mortality or adverse events in 6-OHDA lesioned animals treated with this compound.
-
Possible Cause: The dose of this compound is too high, leading to overstimulation of dopamine receptors and subsequent side effects.
-
Solution: Conduct a dose-response study starting with a low dose and gradually escalating to find a dose that provides efficacy with minimal adverse effects. Monitor animals closely for any signs of distress.
-
-
Possible Cause: The 6-OHDA lesion itself is too severe.
-
Solution: Refine the stereotaxic coordinates and the concentration of 6-OHDA to create a consistent and partial lesion that models the desired stage of Parkinson's disease.
-
Issue 2: Lack of a clear dose-response relationship in behavioral tests (e.g., contralateral rotations).
-
Possible Cause: A "ceiling effect" where higher doses do not produce a greater response.
-
Solution: Expand the dose range tested, including lower doses, to better define the dose-response curve.
-
-
Possible Cause: High inter-animal variability in the extent of the 6-OHDA lesion.
-
Solution: Ensure consistent surgical procedures and verify the extent of the lesion post-mortem using techniques like tyrosine hydroxylase (TH) immunohistochemistry.
-
-
Possible Cause: Insufficient habituation of the animals to the testing environment.
-
Solution: Properly habituate the animals to the testing apparatus and procedures before drug administration to reduce stress-induced variability in behavior.
-
Data Presentation
Clinical Dosage Information
| Dosage Group (Oral, Twice Daily) |
| Placebo |
| 1 mg Aplindore MR |
| 3 mg Aplindore MR |
| 6 mg Aplindore MR |
| Table 1: Dosage arms from the Phase II clinical trial NCT00809302 in early-stage Parkinson's disease patients. Note: Specific efficacy and safety data from this trial are not publicly available in summary format. |
Preclinical Pharmacology Profile (Qualitative Summary)
| Assay Type | Receptor Target(s) | This compound Activity Profile | Reference |
| Radioligand Binding ([³H]-spiperone) | Dopamine D2, D3, D4; Serotonin 5-HT₁A, 5-HT₂; α1-Adrenergic | High affinity for D2 and D3 receptors. Low affinity for D4, 5-HT₁A, 5-HT₂, and α1-adrenergic receptors. | |
| [³⁵S]GTPγS Binding | Dopamine D2 | Partial agonist activity, lower than dopamine but higher than aripiprazole. | |
| ERK-Phosphorylation | Dopamine D2 | Partial agonist activity, lower than dopamine but higher than aripiprazole. | |
| Intracellular Calcium Flux | Dopamine D2 | Partial agonist activity, lower than dopamine but higher than aripiprazole. | |
| 6-OHDA Lesioned Rat Model | Postsynaptic Dopamine D2 | Induced contralateral turning, indicative of in vivo agonist activity. | |
| Table 2: Summary of the in vitro and in vivo pharmacological characterization of this compound. |
Experimental Protocols
[³H]-Spiperone Competition Binding Assay for Dopamine D2/D3 Receptors
This protocol is adapted from standard methodologies for dopamine receptor binding.
-
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
[³H]-Spiperone (radioligand).
-
This compound (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound solution or vehicle (for total binding) or haloperidol (for non-specific binding).
-
Cell membrane suspension (protein concentration to be optimized).
-
[³H]-Spiperone at a concentration near its Kd (typically 0.1-0.3 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This protocol provides a general framework for creating a unilateral lesion model.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
6-Hydroxydopamine hydrochloride.
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
-
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for leveling the skull.
-
Drill a small burr hole over the target injection site. Common coordinates for the medial forebrain bundle (MFB) are (relative to bregma): AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura. These should be optimized for the specific rat strain and weight.
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline (e.g., 8 µg in 4 µL).
-
Slowly lower the injection needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care, including analgesia and soft food.
-
-
Behavioral Assessment (e.g., Apomorphine-induced rotations):
-
Allow the animals to recover for at least 2-3 weeks post-surgery.
-
Administer a dopamine agonist like apomorphine (e.g., 0.05-0.1 mg/kg, s.c.).
-
Place the rat in a circular test chamber and record the number of full contralateral (away from the lesioned side) rotations over a period of 30-60 minutes.
-
A successful lesion is typically indicated by a robust and consistent contralateral turning behavior.
-
Visualizations
References
- 1. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aplindore Fumarate Delivery Challenges In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working with Aplindore Fumarate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its delivery challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DAB-452) is a partial agonist that is highly selective for the dopamine D2 and D3 receptors.[1] Its mechanism of action involves stimulating these receptors in the brain, which plays a crucial role in motor control and mood regulation.[1] It has been investigated for its potential therapeutic benefits in conditions like Parkinson's disease and restless legs syndrome.[2]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The primary challenge for the in vivo delivery of this compound stems from its predicted poor aqueous solubility. This can lead to difficulties in preparing formulations suitable for administration, resulting in low and variable bioavailability, and potentially inaccurate and irreproducible experimental outcomes.
Q3: What is the predicted solubility of this compound?
A3: While extensive public data is limited, this compound is soluble in DMSO at 50 mg/mL. Its predicted aqueous solubility is low, estimated at 0.139 mg/mL. This low aqueous solubility is a key factor contributing to delivery challenges.
Q4: How does the fumarate salt form affect its properties?
A4: The fumarate salt of a compound is often used to improve its solubility and stability compared to the freebase form. However, for compounds with very low intrinsic solubility, the salt form may not be sufficient to achieve the desired concentration and bioavailability for in vivo studies, necessitating further formulation strategies.
Troubleshooting Guide
Problem 1: My this compound formulation is cloudy, or the compound is precipitating out of solution.
-
Potential Cause: Poor aqueous solubility of this compound. When an organic solvent stock solution (like DMSO) is diluted into an aqueous vehicle, the compound can crash out if its concentration exceeds its solubility limit in the final formulation.
-
Troubleshooting Steps:
-
Vehicle Optimization: For a compound soluble in DMSO, a common strategy for parenteral administration in preclinical studies is to use a co-solvent system. A widely used formulation for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication and Heating: Gentle sonication and warming of the solution can help in dissolving the compound. However, be cautious with heating as it may degrade the compound. Always check the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigate the effect of pH on this compound's solubility to see if adjusting the pH of the vehicle can improve its solubility.
-
Particle Size Reduction: For oral suspensions, reducing the particle size of the this compound powder through micronization or nanocrystal technology can increase the surface area and improve the dissolution rate.
-
Problem 2: I am observing inconsistent or no therapeutic effect in my animal model.
-
Potential Cause: Low and variable bioavailability due to poor absorption. The administered dose may not be reaching the systemic circulation and the target site (the brain) in sufficient concentrations.
-
Troubleshooting Steps:
-
Route of Administration: Consider the route of administration. Intraperitoneal (IP) or subcutaneous (SC) injections may offer higher bioavailability compared to oral gavage for poorly soluble compounds by bypassing first-pass metabolism.
-
Formulation Enhancement: If oral administration is necessary, explore more advanced formulation strategies such as:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the oral absorption of lipophilic drugs.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.
-
-
Dose Escalation Study: Conduct a pilot dose-escalation study to determine if a higher dose can achieve the desired therapeutic effect without causing toxicity.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure the plasma and brain concentrations of this compound after administration. This will provide direct evidence of its absorption and distribution.
-
Problem 3: I am seeing signs of toxicity in my animals.
-
Potential Cause: Vehicle toxicity or off-target effects of the compound at high concentrations.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the compound.
-
Reduce Vehicle Concentration: High concentrations of some solvents, like DMSO, can be toxic. If toxicity is suspected from the vehicle, try to reduce its concentration in the final formulation, if possible, without causing precipitation of the compound. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%.
-
Dose-Response Assessment: The observed toxicity might be dose-dependent. Reducing the dose of this compound may mitigate the toxic effects.
-
Refine the Dosing Procedure: Ensure that the injection or gavage technique is performed correctly to avoid accidental tissue damage or administration into incorrect locations.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₂O₇ | PubChem |
| Molecular Weight | 426.42 g/mol | PubChem |
| Predicted LogP | 1.72 | DrugBank |
| Predicted Aqueous Solubility | 0.139 mg/mL | DrugBank |
| DMSO Solubility | 50 mg/mL | TargetMol |
Pharmacokinetic Parameters of this compound (in vivo)
| Formulation | Animal Model | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| e.g., Suspension in 0.5% CMC | e.g., Rat | e.g., Oral | e.g., 10 | Data not available | Data not available | Data not available | Data not available |
| e.g., Co-solvent solution | e.g., Mouse | e.g., IP | e.g., 5 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
1. Preparation of an Oral Suspension of this compound
-
Objective: To prepare a homogeneous suspension of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve suspendability.
-
In a suitable container, add a small volume of the 0.5% CMC-Na solution to the powder to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Continuously stir the suspension on a magnetic stirrer during dosing to ensure homogeneity.
-
2. Preparation of a Parenteral Formulation of this compound using a Co-solvent System
-
Objective: To prepare a clear solution of this compound for intraperitoneal (IP) or subcutaneous (SC) injection in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the final vehicle by mixing the components in the following order and ensuring complete mixing after each addition:
-
Add the required volume of the this compound/DMSO stock solution (to achieve a final DMSO concentration of 10% or less).
-
Add PEG300 (to a final concentration of 40%).
-
Add Tween-80 (to a final concentration of 5%).
-
Add sterile saline to reach the final volume (final concentration of 45%).
-
-
Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a dopamine D2 receptor partial agonist.
Caption: A general workflow for in vivo experiments with this compound.
Caption: A logical flow for troubleshooting common in vivo delivery problems.
References
- 1. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled Delivery of Apomorphine Through Buccal Mucosa, Towards a Noninvasive Administration Method in Parkinson's Disease: A Preclinical Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Aplindore Fumarate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplindore Fumarate. The information is designed to help minimize variability in experimental results and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2] Its primary mechanism of action is to stimulate dopamine D2 and D3 receptors.[1][3] By acting as a partial agonist, it can modulate dopaminergic activity, providing a more controlled stimulation compared to full agonists. This property makes it a compound of interest for conditions like Parkinson's disease and schizophrenia.[1]
Q2: What are the common in vitro assays used to characterize this compound?
A2: The most common in vitro assays for characterizing this compound include:
-
Radioligand Binding Assays (e.g., [3H]-spiperone competition binding): To determine the binding affinity (Ki) of Aplindore for dopamine receptors.
-
Functional Assays:
-
[35S]GTPγS Binding Assays: To measure G-protein activation upon receptor binding, providing information on agonist efficacy.
-
ERK Phosphorylation Assays: To assess downstream signaling events following receptor activation.
-
Intracellular Calcium Flux Assays: To measure Gq-coupled signaling, often in engineered cell lines.
-
Q3: Why is it important to carefully control for variability in this compound studies?
A3: As a partial agonist, the functional effects of this compound can be highly sensitive to experimental conditions. Factors such as receptor expression levels, G-protein coupling efficiency, and assay-specific parameters can significantly influence the observed potency and efficacy. Minimizing variability is crucial for accurately characterizing its partial agonist profile and ensuring the reproducibility of findings.
Q4: Does the fumarate salt form of Aplindore contribute to experimental variability?
A4: While Aplindore is the active pharmacological agent, the fumarate counter-ion can have its own biological effects. Fumaric acid and its esters have been shown to influence intracellular signaling pathways, including NRF2 activation and transient increases in intracellular calcium. Although these effects are typically observed at higher concentrations than what would be expected from the dissociation of this compound in most assays, it is a potential source of variability. To control for this, researchers should consider including a vehicle control containing fumaric acid at a concentration equivalent to that in the this compound treatment group, especially in sensitive cell-based assays.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound in various in vitro assays. These values can serve as a reference for researchers to compare their own experimental results.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Dopamine D2 | High Affinity | [3H]-spiperone | CHO-K1 cells expressing human D2S | |
| Dopamine D3 | High Affinity | [3H]-spiperone | CHO-K1 cells expressing human D2S | |
| Dopamine D4 | Low Affinity | [3H]-spiperone | CHO-K1 cells expressing human D2S |
Table 2: this compound Functional Potency (EC50) and Intrinsic Activity
| Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |
| [35S]GTPγS Binding | CHO-D2S | Potent | Partial Agonist | |
| ERK Phosphorylation | CHO-D2S | Potent | Partial Agonist | |
| Intracellular Calcium Flux ([Ca2+]i-FLIPR) | CHO-D2S with Gαq/o chimera | Potent | Partial Agonist |
Note: The potencies and intrinsic activities of Aplindore were consistently reported to be lower than dopamine but higher than aripiprazole across these assays.
Troubleshooting Guides
[3H]-Spiperone Competition Binding Assay
Issue: High Non-Specific Binding
-
Possible Cause: Inadequate blocking of non-specific sites, issues with membrane preparation, or radioligand sticking to filter plates.
-
Troubleshooting Steps:
-
Optimize Blocking Agent: Ensure the assay buffer contains an appropriate concentration of a blocking agent like bovine serum albumin (BSA).
-
Membrane Quality: Use freshly prepared or properly stored (-80°C) membrane preparations. Multiple freeze-thaw cycles can increase non-specific binding.
-
Filter Plate Pre-treatment: Pre-soak filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.
-
Washing: Optimize the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
-
Issue: Inconsistent Ki Values
-
Possible Cause: Inaccurate determination of radioligand concentration or Kd, ligand depletion, or not reaching equilibrium.
-
Troubleshooting Steps:
-
Radioligand Kd Determination: Periodically perform saturation binding experiments to confirm the Kd of [3H]-spiperone under your specific assay conditions.
-
Ligand Depletion: Ensure that the total amount of radioligand bound is less than 10% of the total added. If necessary, reduce the amount of membrane protein per well.
-
Equilibrium: Confirm that the incubation time is sufficient for both the radioligand and this compound to reach binding equilibrium. This may require running a time-course experiment.
-
Data Analysis: Use appropriate curve-fitting models (e.g., one-site or two-site competition) to analyze the data.
-
[35S]GTPγS Binding Assay
Issue: Low Signal-to-Noise Ratio
-
Possible Cause: Low receptor expression, poor G-protein coupling, suboptimal assay components, or high basal activity.
-
Troubleshooting Steps:
-
Receptor Expression: Use a cell line with robust expression of the dopamine D2 receptor.
-
GDP Concentration: Optimize the concentration of GDP in the assay buffer. This is a critical parameter for detecting agonist-stimulated [35S]GTPγS binding.
-
Mg2+ and Na+ Ions: Optimize the concentrations of MgCl2 and NaCl, as they can influence G-protein activation.
-
Partial Agonism: Be aware that as a partial agonist, Aplindore will produce a submaximal response compared to a full agonist like dopamine. Ensure your positive control (dopamine) gives a robust signal.
-
Issue: Difficulty Differentiating Partial Agonism from Antagonism
-
Possible Cause: The low intrinsic activity of Aplindore may be difficult to distinguish from background noise, especially with low receptor expression.
-
Troubleshooting Steps:
-
High Receptor Expression System: Utilize a cell line with high D2 receptor expression to amplify the signal window.
-
Reference Agonist: Always include a full agonist (e.g., dopamine) and a known antagonist in your experiments for comparison.
-
Assay Optimization: Meticulously optimize all assay parameters (membrane concentration, GDP, ions, incubation time) to maximize the signal window.
-
Data Analysis: Carefully analyze the dose-response curve. A partial agonist will show a saturable, but submaximal, stimulation of [35S]GTPγS binding.
-
ERK Phosphorylation Assay
Issue: High Basal Phosphorylation
-
Possible Cause: Presence of growth factors in the serum, cell stress during handling, or high cell density.
-
Troubleshooting Steps:
-
Serum Starvation: Serum-starve the cells for a sufficient period (e.g., 4-24 hours) before the experiment to reduce basal ERK phosphorylation.
-
Gentle Cell Handling: Handle cells gently during plating and media changes to minimize stress-induced signaling.
-
Optimal Cell Density: Plate cells at a density that allows them to be confluent but not overgrown at the time of the assay. Contact inhibition can help lower basal ERK activation.
-
Issue: Weak or No Signal
-
Possible Cause: Low receptor expression, inefficient coupling to the MAPK pathway in the chosen cell line, or suboptimal stimulation time.
-
Troubleshooting Steps:
-
Cell Line Selection: Use a cell line known to couple D2 receptor activation to the ERK pathway.
-
Time Course: Perform a time-course experiment to determine the optimal stimulation time for this compound to induce maximal ERK phosphorylation (typically between 5-15 minutes).
-
Positive Control: Use a known potent activator of the ERK pathway (e.g., PMA or a full D2 agonist) to confirm that the assay is working.
-
Lysis Buffer and Antibody Quality: Ensure the use of fresh, high-quality lysis buffers and validated phospho-ERK and total-ERK antibodies.
-
Intracellular Calcium Flux Assay
Issue: No or Low Calcium Signal
-
Possible Cause: The dopamine D2 receptor is primarily Gi/o-coupled and does not typically signal through Gq to induce calcium release.
-
Troubleshooting Steps:
-
Engineered Cell Lines: This assay is typically performed in a cell line co-expressing the D2 receptor and a chimeric G-protein (e.g., Gαq/o or Gαq/i) that redirects the signal to the Gq/phospholipase C pathway, leading to calcium mobilization.
-
Dye Loading: Optimize the concentration and loading time of the calcium-sensitive dye (e.g., Fluo-4 AM). Ensure that probenecid is used if required to prevent dye leakage.
-
Agonist Concentration: Use a sufficiently high concentration of a full agonist to confirm the responsiveness of the engineered cell line.
-
Issue: High Background Fluorescence
-
Possible Cause: Incomplete hydrolysis of the AM ester form of the dye, cell death, or autofluorescence of the compound.
-
Troubleshooting Steps:
-
Wash Step: Include a wash step after dye loading to remove extracellular dye, or use a no-wash kit that contains a quencher for extracellular fluorescence.
-
Cell Viability: Ensure cells are healthy and viable before and during the assay.
-
Compound Autofluorescence: Test this compound for intrinsic fluorescence at the excitation and emission wavelengths used for the calcium dye.
-
Experimental Protocols
[3H]-Spiperone Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human dopamine D2S receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Increasing concentrations of this compound or a reference compound.
-
[3H]-spiperone (at a final concentration close to its Kd, e.g., 0.2-0.4 nM).
-
Cell membrane suspension (e.g., 10-20 µg protein/well).
-
For non-specific binding, use a high concentration of a competing ligand like (+)butaclamol (e.g., 10 µM).
-
-
Incubation: Incubate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through GF/B filter plates pre-soaked in 0.5% PEI.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer containing GDP (e.g., 10 µM, optimize for your system).
-
Increasing concentrations of this compound or a reference agonist (e.g., dopamine).
-
Cell membrane suspension (e.g., 5-15 µg protein/well).
-
For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Harvesting: Terminate the reaction and harvest as described for the binding assay.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (intrinsic activity relative to a full agonist).
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Aplindore Fumarate Degradation: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential degradation of Aplindore Fumarate. The information herein is designed to assist researchers in identifying, understanding, and mitigating issues related to the stability of this compound during experimental procedures. The degradation pathways described are based on the chemical properties of the molecule's functional groups and general principles of drug degradation.
Frequently Asked Questions (FAQs)
Q1: I observed an unexpected peak in my HPLC chromatogram after storing my this compound solution at room temperature for an extended period. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram likely indicates the formation of a degradation product. This compound possesses several functional groups susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis. The specific degradant will depend on the storage conditions (e.g., solvent, pH, light exposure, temperature).
Q2: My this compound sample has changed color. Does this indicate degradation?
A2: A change in the physical appearance of your sample, such as color change, can be an indicator of chemical degradation. For instance, oxidative degradation of the indole nucleus in Aplindore can sometimes lead to colored byproducts. It is crucial to analytically assess the purity of the sample using a stability-indicating method to confirm degradation and identify the impurities.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to:
-
Store this compound as a solid in a cool, dark, and dry place.
-
Prepare solutions fresh for each experiment.
-
If solutions must be stored, keep them at low temperatures (2-8°C), protected from light, and consider using a buffered solution at an appropriate pH.
-
Avoid exposure to strong acids, bases, and oxidizing agents unless required by the experimental protocol.
Q4: What are the potential impacts of this compound degradation products on my experimental results?
A4: Degradation products can have several undesirable impacts on your research:
-
Altered Potency: Degradants are unlikely to have the same pharmacological activity as the parent compound, leading to an overestimation of the required dose and inaccurate experimental outcomes.
-
Unexpected Biological Activity: Degradation products may exhibit off-target effects or their own unique pharmacological or toxicological profiles, confounding experimental data.
-
Analytical Interference: The presence of impurities can interfere with analytical assays, leading to inaccurate quantification of this compound.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of this compound leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new, unopened vial.
-
Analyze Old vs. New Solutions: Use a validated HPLC method to compare the purity of the old and new stock solutions. Look for a decrease in the main Aplindore peak area and the appearance of new peaks in the old solution.
-
Review Storage Conditions: Ensure that stock solutions are stored under the recommended conditions (e.g., protected from light, at the correct temperature and pH).
-
Consider Experimental Conditions: Evaluate if the pH, temperature, or presence of other reagents in your assay buffer could be contributing to degradation over the course of the experiment.
-
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis
-
Potential Cause: Formation of one or more degradation products. The identity of the degradant will depend on the stressor.
-
Troubleshooting Steps:
-
Characterize the Stress Condition: Identify the potential stress factor that the sample was exposed to (e.g., acidic or basic pH, light, heat, oxidizing agent).
-
Hypothesize Potential Degradants: Based on the stress condition, refer to the potential degradation pathways outlined below to hypothesize the likely structures of the degradation products.
-
Employ Mass Spectrometry (LC-MS): Use LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peak(s). This information is critical for preliminary identification.
-
Perform Forced Degradation Studies: To confirm the identity of the degradant, intentionally degrade a pure sample of this compound under controlled stress conditions (see Experimental Protocols section) and compare the resulting chromatogram with your sample.
-
Potential Degradation Pathways of this compound
This compound's structure contains several moieties that are susceptible to degradation under forced conditions. The following diagrams illustrate the potential degradation pathways.
Adjusting Aplindore Fumarate protocols for different cell lines
This technical support center provides guidance for researchers and scientists working with Aplindore Fumarate in different cell lines. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist for the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1] Its primary mechanism of action is to stimulate these dopamine receptors, making it a subject of research for conditions like Parkinson's disease and schizophrenia.[1]
Q2: In which cell lines has this compound been characterized?
The pharmacology of Aplindore has been most thoroughly characterized in Chinese Hamster Ovary (CHO-K1) cells that have been stably transfected to express the human dopamine D2 receptor (short isoform).[1] While specific data on other cell lines is limited, it can be tested in any cell line that endogenously or recombinantly expresses the dopamine D2 receptor, such as SH-SY5Y and PC12 cells, which are common models for dopaminergic neurons.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific details on solubility and storage conditions to maintain the compound's stability.
Q4: What are some common assays to measure the effects of this compound?
The activity of this compound can be assessed using several functional assays, including:
-
Radioligand Binding Assays: To determine the binding affinity of Aplindore to D2 receptors.[1]
-
[(35)S]GTPγS Binding Assays: To measure G-protein activation upon receptor agonism.[1]
-
ERK Phosphorylation Assays: To assess downstream signaling pathway activation.
-
Intracellular Calcium Flux Assays: To detect changes in intracellular calcium levels following receptor activation.
-
cAMP Assays: To measure the inhibition of adenylyl cyclase, a downstream effect of D2 receptor activation.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting this compound protocols for different cell lines.
| Issue | Potential Cause | Suggested Solution |
| No observable effect or low potency | Low or absent D2 receptor expression: The cell line may not express the dopamine D2 receptor or may express it at very low levels. | - Confirm D2 receptor expression using techniques like Western blot, qPCR, or flow cytometry.- Consider using a cell line with known D2 receptor expression or transiently/stably transfecting your cells with a D2 receptor expression vector. |
| Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM). | |
| Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. | - Optimize the incubation time. For short-term signaling events (e.g., calcium flux), a few minutes may be sufficient. For longer-term assays, consider the kinetics of the response. | |
| High variability between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluence, or serum concentration can affect cellular responses. | - Use cells within a consistent passage number range.- Seed cells at a consistent density and allow them to reach a specific confluence before treatment.- Be mindful of serum components that may interact with the compound or receptor. Consider serum starvation prior to the experiment. |
| Issues with compound stability: this compound may degrade if not stored or handled properly. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected or off-target effects | Activation of other receptors: While Aplindore has high affinity for D2/D3 receptors, it may interact with other receptors at high concentrations. | - Use the lowest effective concentration determined from your dose-response studies.- Consider using a D2 receptor antagonist (e.g., haloperidol) to confirm that the observed effects are D2 receptor-mediated. |
| Cell line-specific signaling pathways: The downstream signaling from the D2 receptor can vary between different cell types. | - Characterize the primary signaling pathways in your cell line (e.g., Gαi/o, β-arrestin).- Be aware of potential biased agonism, where a ligand may preferentially activate one signaling pathway over another. |
Experimental Protocols
Below are generalized protocols for key experiments. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Dose-Response Determination using a cAMP Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the inhibition of cAMP production in a cell line expressing the D2 receptor.
Materials:
-
Cells expressing the dopamine D2 receptor
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
96-well or 384-well plates
Methodology:
-
Cell Plating: Seed the cells in the appropriate microplate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined in a preliminary experiment.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing the dopamine D2 receptor
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Culture and Serum Starvation: Plate the cells and grow to 80-90% confluency. Before treatment, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway via the D2 receptor.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Best practices for storing and handling Aplindore Fumarate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Aplindore Fumarate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to three years.
Q2: How should I store this compound solutions?
Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C, which can maintain stability for over a year.[1] To avoid repeated freeze-thaw cycles, use one aliquot at a time. For frequent use, a working solution can be stored at 4°C for up to a week.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 50 mg/mL (117.26 mM); sonication may be required to fully dissolve the compound.[1]
Q4: How do I prepare this compound for in vivo studies?
A general formulation for in vivo administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step. For oral gavage, a homogeneous suspension can be prepared using 0.5% CMC-Na.[1]
Q5: Is it necessary to sterilize this compound solutions?
If the solution is prepared in DMSO, sterilization is generally not required as DMSO has sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Over 1 year | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | 4°C | Up to 1 week | For frequent use. |
Table 2: General Stability of Dopamine Agonist Solutions
| Condition | Vehicle | Stability |
| Ambient Temperature | Dextrose or Saline Solutions | Stable for at least 84 hours |
| 4°C (Refrigerated) | Isotonic Glucose Solution | Stable for 3 months (protected from light) |
| 25°C (Room Temp) | Isotonic Glucose Solution | Stable for 1 week (protected from light) |
Note: This table provides general stability data for dopamine agonists. Specific stability studies for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution to mix.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dopamine D2 Receptor Binding Assay using [³H]-Spiperone
This protocol is a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
[³H]-Spiperone (Radioligand).
-
This compound (Competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled Spiperone or Haloperidol (for determining non-specific binding).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.
-
Non-specific Binding: Unlabeled Spiperone/Haloperidol, [³H]-Spiperone, and cell membranes.
-
Competition: this compound dilution, [³H]-Spiperone, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Issue 1: Low or No Signal in Cell-Based Functional Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are healthy, have been passaged appropriately, and are at the correct confluency. |
| Incorrect Compound Concentration | Verify the dilution series of this compound. Prepare fresh dilutions if necessary. |
| Receptor Desensitization | Reduce the incubation time or use a lower concentration of the agonist. |
| Assay Reagent Issues | Check the expiration dates and storage conditions of all assay reagents. |
| Low Receptor Expression | Confirm receptor expression levels in the cell line using a positive control or another detection method. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. Mix solutions thoroughly before dispensing. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation for even cell distribution. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain a humid environment. |
| Compound Precipitation | Visually inspect solutions for any signs of precipitation. If observed, try a different solvent or adjust the concentration. |
Mandatory Visualizations
Caption: this compound signaling pathway via the Dopamine D2 receptor.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to D2 Receptor Partial Agonists: Aplindore Fumarate in Focus
For researchers and drug development professionals navigating the complexities of dopaminergic modulation, understanding the nuanced differences between D2 receptor partial agonists is paramount. This guide provides a detailed comparison of Aplindore Fumarate against other notable D2 partial agonists—Aripiprazole, Brexpiprazole, and Cariprazine—with a focus on performance backed by experimental data.
At a Glance: Comparative Pharmacodynamics
The therapeutic utility and side-effect profiles of D2 receptor partial agonists are largely dictated by their binding affinity (Ki), intrinsic efficacy (Emax), and functional selectivity. Below is a summary of these key parameters for this compound and its comparators.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Intrinsic Activity at D2 Receptor (Relative to Dopamine) | Key Receptor Affinities (Ki, nM) |
| This compound | ~0.08[1] | ~0.32[2] | Higher than Aripiprazole, lower than Dopamine (20-76% depending on the assay) | 5-HT1A (>100), 5-HT2A (>1000)[2] |
| Aripiprazole | 0.34[3] | 0.8 | ~25% | 5-HT1A (1.7), 5-HT2A (3.4) |
| Brexpiprazole | 0.30 | 1.1 | Lower than Aripiprazole | 5-HT1A (0.12), 5-HT2A (0.47) |
| Cariprazine | 0.49 - 0.69 | 0.085 | Lower than Aripiprazole | 5-HT1A (2.6), 5-HT2A (18.8), 5-HT2B (0.58) |
Delving Deeper: Receptor Binding and Functional Activity
This compound distinguishes itself as a high-affinity partial agonist with notable selectivity for D2-like receptors over serotonin and adrenergic receptors. In radioligand binding studies, Aplindore demonstrated a high affinity for the human dopamine D2 receptor, with a pKi of 9.1, which translates to a Ki of approximately 0.08 nM. Its affinity for the D3 receptor is also high, though slightly lower than for D2.
In functional assays, the intrinsic activity of Aplindore is consistently reported to be lower than that of the endogenous full agonist, dopamine, but higher than that of aripiprazole. Depending on the specific assay, the maximal stimulation produced by Aplindore ranges from 20% to 76% of the response to a full agonist. This positions Aplindore as a potent modulator of dopaminergic activity, with the potential for a ceiling effect that may mitigate some of the risks associated with full agonists.
In comparison, Aripiprazole, often considered a first-generation D2 partial agonist, exhibits an intrinsic activity of approximately 25% in functional assays. Brexpiprazole was designed to have lower intrinsic activity at the D2 receptor than aripiprazole, which is thought to contribute to a lower incidence of akathisia. Cariprazine also has lower intrinsic activity than aripiprazole and is unique in its preference for the D3 receptor over the D2 receptor.
Signaling Pathways and Functional Selectivity
Dopamine D2 receptors signal through two primary pathways: the canonical G-protein pathway (typically Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. The ability of a ligand to preferentially activate one pathway over the other is known as functional selectivity or biased agonism.
While extensive data on the functional selectivity of Aripiprazole, Brexpiprazole, and Cariprazine are available, there is a notable lack of published studies specifically investigating the G-protein versus β-arrestin bias of this compound. This represents a key area for future research to fully characterize its pharmacological profile.
Figure 1: Simplified D2 receptor signaling pathways.
In Vivo Efficacy: A Look at Preclinical and Clinical Findings
The distinct pharmacological profiles of these D2 partial agonists have led to their investigation in a range of neurological and psychiatric disorders.
-
This compound: Has been primarily investigated for the treatment of Parkinson's disease and Restless Legs Syndrome. In preclinical models of Parkinson's disease, Aplindore has been shown to improve motor deficits. Phase II clinical trials have been completed for both indications.
-
Aripiprazole: Is approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder. It has also been studied for psychosis associated with Parkinson's disease.
-
Brexpiprazole: Is approved for schizophrenia and as an adjunctive treatment for major depressive disorder. In animal models, it has shown efficacy in models of psychosis and cognitive impairment.
-
Cariprazine: Is approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. It has demonstrated antidepressant and pro-cognitive effects in animal models.
While direct comparative clinical trials are limited, indirect comparisons suggest comparable efficacy among aripiprazole, brexpiprazole, and cariprazine for their shared indications, with potential differences in side-effect profiles.
Experimental Methodologies
The characterization of D2 receptor partial agonists relies on a suite of in vitro and in vivo assays. Below are outlines of the key experimental protocols.
Radioligand Binding Assay (for Ki Determination)
Figure 2: Workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the D2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (for G-protein Activation)
Objective: To measure the ability of a compound to activate G-protein signaling downstream of the D2 receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor and the relevant G-proteins.
-
Assay Setup: In a multi-well plate, combine the membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Termination and Filtration: Stop the reaction and separate the G-protein-bound [35S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to generate a dose-response curve, from which the Emax (maximal effect) and EC50 (concentration for half-maximal effect) can be determined.
ERK Phosphorylation Assay (Downstream Signaling)
Figure 3: Workflow for an ERK phosphorylation assay.
Objective: To measure the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream signaling event of D2 receptor activation.
Protocol Outline:
-
Cell Culture and Starvation: Culture cells expressing the D2 receptor and then serum-starve them to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of Phospho-ERK: Use an immunoassay, such as a Western blot or an AlphaScreen/HTRF assay, with antibodies specific for the phosphorylated form of ERK (p-ERK) and for total ERK.
-
Quantification and Analysis: Quantify the signals for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. A dose-response curve is generated to determine Emax and EC50.
Conclusion
This compound presents a distinct profile among D2 receptor partial agonists, characterized by high D2 receptor affinity and an intrinsic activity intermediate between that of aripiprazole and a full agonist. While its efficacy in preclinical and early clinical studies for movement disorders is noted, a comprehensive understanding of its functional selectivity at the G-protein and β-arrestin pathways is a missing piece of the puzzle. Further research in this area will be crucial to fully elucidate its therapeutic potential and differentiate it from other D2 partial agonists on the market and in development.
References
- 1. Aplindore - Wikipedia [en.wikipedia.org]
- 2. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Aplindore Fumarate Versus Traditional Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data available for Aplindore Fumarate and traditional antipsychotics. Due to the different primary indications for which these compounds have been developed—this compound for Parkinson's disease and traditional antipsychotics for schizophrenia and other psychoses—a direct head-to-head comparison of clinical efficacy is not currently possible. This document will therefore present the available data to facilitate an informed, indirect comparison of their pharmacological profiles and therapeutic potential.
Mechanism of Action and Receptor Pharmacology
A fundamental difference between this compound and traditional antipsychotics lies in their mechanism of action at the dopamine D2 receptor.
This compound is a partial agonist at the dopamine D2 receptor.[1][2] This means it can act as both an agonist and an antagonist depending on the surrounding levels of dopamine. In a hypodopaminergic state (low dopamine), it increases dopaminergic signaling, while in a hyperdopaminergic state (high dopamine), it reduces excessive signaling. This modulatory effect is thought to offer a more nuanced approach to treating conditions with dysregulated dopamine.
Traditional Antipsychotics are primarily dopamine D2 receptor antagonists.[3] They block the action of dopamine at these receptors. This class is further divided into:
-
Typical (First-Generation) Antipsychotics (e.g., Haloperidol): These are potent D2 antagonists, a property strongly linked to their antipsychotic effects but also to a higher risk of extrapyramidal side effects (movement disorders).
-
Atypical (Second-Generation) Antipsychotics (e.g., Risperidone, Olanzapine, Aripiprazole): While still acting on D2 receptors, these agents often have a broader receptor binding profile, including significant interaction with serotonin receptors (e.g., 5-HT2A antagonism). Aripiprazole is also a D2 partial agonist, similar to this compound.
The following diagram illustrates the differing mechanisms of action at the dopamine D2 receptor.
References
- 1. Population Pharmacodynamic Models of Risperidone on PANSS Total Scores and Prolactin Levels in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Effects of Long-Term Treatment with TV-46000 on Symptom Improvement Over Time in Stabilized Patients with Schizophrenia | springermedizin.de [springermedizin.de]
Validating Aplindore Fumarate in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aplindore Fumarate's therapeutic potential in Parkinson's disease against other established dopamine agonists. The information is supported by available preclinical and clinical data to aid in the evaluation of its potential as a viable treatment option.
Overview of this compound
This compound (DAB-452) is a partial agonist with high affinity for the dopamine D2 receptor.[1][2] Developed initially by Neurogen Corporation and later acquired by Ligand Pharmaceuticals, it has undergone Phase II clinical trials for the treatment of early-stage Parkinson's disease.[1][3][4] The rationale behind using a D2 partial agonist is to provide sufficient dopaminergic stimulation to alleviate motor symptoms while potentially mitigating the side effects associated with full dopamine agonists.
Comparative Efficacy of Dopamine Agonists
The primary measure of efficacy in clinical trials for Parkinson's disease is the change in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor score (Part III). While specific quantitative data from this compound's Phase II trials (NCT00623324 and NCT00809302) are not publicly available, we can compare the performance of other commonly used dopamine agonists.
Table 1: Comparison of Efficacy of Dopamine Agonists in Early Parkinson's Disease
| Drug | Study | Baseline UPDRS Motor Score (approx.) | Change in UPDRS Motor Score from Baseline | "On-Off" Time Improvement |
| This compound | Phase II (NCT00623324, NCT00809-302) | Data not available | Data not available | Data not available |
| Pramipexole | PROUD Study | 20 | -0.4 points (no significant difference from placebo) | Not reported |
| Ropinirole | Adler et al. | 17.9 | -4.5 points (24% improvement vs. -3% with placebo) | Not applicable (early stage) |
| Apomorphine (s.c. infusion) | TOLEDO Study | Not specified for early stage | -1.89 hours/day reduction in "off" time vs. placebo | Significant reduction in "off" time |
Comparative Safety and Tolerability
The safety profile is a critical aspect of the therapeutic potential of any new drug. Dopamine agonists are known to cause a range of adverse events. A comprehensive comparison requires detailed data from this compound's clinical trials, which is currently limited.
Table 2: Common Adverse Events of Dopamine Agonists
| Adverse Event | This compound | Pramipexole | Ropinirole | Apomorphine |
| Nausea | Data not available | Common | Common | Common |
| Somnolence | Data not available | Common | Common | Common |
| Dizziness | Data not available | Common | Common | Common |
| Hallucinations | Data not available | Possible | Possible | Possible |
| Impulse Control Disorders | Data not available | Possible | Possible | Possible |
| Infusion/Injection Site Reactions | Not applicable | Not applicable | Not applicable | Common |
Preclinical Evidence
Preclinical studies in animal models of Parkinson's disease provide foundational data for a drug's therapeutic potential.
Dopamine D2 Receptor Binding Affinity
Aplindore has demonstrated high affinity for D2 and D3 dopamine receptors in in-vitro binding studies.
Table 3: Preclinical Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Aplindore | D2 | Data not available |
| Aplindore | D3 | Data not available |
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA rat model is a standard for evaluating the efficacy of anti-Parkinsonian drugs. In this model, Aplindore induced contralateral rotations, which is indicative of a post-synaptic agonistic effect. This effect was blocked by a D2 receptor antagonist, confirming its mechanism of action.
Table 4: Preclinical Efficacy in the 6-OHDA Rat Model
| Compound | Animal Model | Key Finding |
| Aplindore | Unilaterally 6-OHDA lesioned rats | Induced contralateral turning |
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA)-Induced Rotational Behavior in Rats
Objective: To assess the in vivo efficacy of a dopamine agonist in a rat model of Parkinson's disease.
Methodology:
-
Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.
-
Drug Administration: After a recovery period, the rats are administered the test compound (e.g., this compound).
-
Behavioral Assessment: The rats are placed in a circular arena, and the number of full contralateral (away from the lesioned side) rotations is recorded over a specific period.
-
Data Analysis: The number of contralateral rotations is quantified and compared between different treatment groups. An increase in contralateral rotations is indicative of a dopamine agonist effect.
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 receptor signaling pathway and the action of this compound.
Caption: General workflow for the development of a Parkinson's disease therapeutic.
Conclusion
This compound, as a dopamine D2 partial agonist, holds theoretical potential for the treatment of Parkinson's disease by offering a balance between efficacy and reduced side effects. However, the lack of publicly available quantitative data from its Phase II clinical trials makes a direct and robust comparison with established dopamine agonists challenging. The preclinical data confirms its mechanism of action, but further clinical investigation and data transparency are necessary to fully validate its therapeutic potential in the management of Parkinson's disease. Researchers and drug development professionals should consider the need for more definitive clinical trial results to ascertain the true value of this compound in the therapeutic landscape of this neurodegenerative disorder.
References
A Comparative Analysis of Aplindore Fumarate and Aripiprazole: A Guide for Researchers
This guide provides a detailed comparative analysis of Aplindore Fumarate and Aripiprazole, two dopamine D2 receptor partial agonists. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at their pharmacological profiles, supported by available data and standardized experimental methodologies.
Introduction
Aripiprazole is a well-established second-generation (atypical) antipsychotic approved for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its mechanism of action, centered on dopamine D2 receptor partial agonism and serotonin 5-HT1A receptor partial agonism/5-HT2A receptor antagonism, has established it as a dopamine system stabilizer.[1][3][4] this compound is an investigational compound that also functions as a high-affinity dopamine D2 receptor partial agonist. Primarily investigated for neurological conditions such as Parkinson's disease and restless legs syndrome, its pharmacological profile presents an interesting comparison to Aripiprazole.
This analysis synthesizes the available preclinical data to compare their receptor binding profiles, mechanisms of action, and functional activities.
Mechanism of Action
Both Aplindore and Aripiprazole exert their primary effects through partial agonism at the dopamine D2 receptor. A partial agonist binds to a receptor but possesses lower intrinsic activity than the endogenous full agonist, in this case, dopamine. This allows them to act as functional antagonists in a hyperdopaminergic state (like psychosis) and as functional agonists in a hypodopaminergic state, thereby stabilizing the dopamine system.
Aripiprazole has a complex pharmacology, acting as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. It also interacts with other receptors, including dopamine D3 and various serotonin and adrenergic receptors, which contributes to its overall clinical profile.
Aplindore is described as a selective dopamine D2 receptor partial agonist with high affinity for D2 and D3 receptors. Available research indicates a lower affinity for 5-HT2 and alpha-1 adrenergic receptors compared to its potent action on dopamine receptors. A key study directly comparing the two compounds in vitro reported that in all assay modalities tested, the potency and intrinsic activity of Aplindore were higher than Aripiprazole.
Signaling Pathway Visualization
The following diagram illustrates the convergent signaling pathways of D2 and 5-HT1A receptor partial agonism. Both receptors are primarily coupled to the inhibitory G-protein (Gαi/o), which inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors like Protein Kinase A (PKA).
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of Aplindore Fumarate in the Landscape of Dopaminergic Therapies
For Immediate Release
This guide provides a comparative analysis of the safety profile of Aplindore Fumarate, a partial dopamine D2 agonist, against other dopaminergic agents commonly used in research and clinical practice. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its therapeutic potential. While comprehensive quantitative safety data for this compound from its clinical trial program is not publicly available, this guide synthesizes the known information and provides a framework for comparison based on the broader class of dopaminergic drugs.
Executive Summary
This compound is a selective partial agonist of the dopamine D2 receptor that was under development for Parkinson's disease and Restless Legs Syndrome. As a partial agonist, it theoretically offers a more modulated dopaminergic stimulation compared to full agonists, which could translate to a more favorable side-effect profile. This guide examines the common adverse effects associated with different classes of dopaminergic agents and outlines the standard experimental protocols for safety assessment in this therapeutic area.
Comparative Safety Profile of Dopaminergic Agents
The safety and tolerability of dopaminergic agents are critical factors in their development and clinical utility. Adverse effects are common and can significantly impact patient compliance and quality of life. The following tables summarize the known adverse event profiles for different classes of dopaminergics, providing a context for assessing this compound.
Table 1: Common Adverse Events Associated with Dopaminergic Agents
| Adverse Event Class | Ergot-Derived Agonists (e.g., Bromocriptine, Cabergoline) | Non-Ergot-Derived Agonists (e.g., Pramipexole, Ropinirole, Rotigotine) | Partial D2 Agonists (e.g., Aripiprazole, this compound - anticipated profile) |
| Gastrointestinal | Nausea, Vomiting, Constipation | Nausea, Vomiting, Constipation | Nausea, Vomiting |
| Neurological | Dizziness, Headache, Somnolence, Dyskinesia | Dizziness, Headache, Somnolence, Sudden sleep attacks, Dyskinesia | Dizziness, Headache, Akathisia, Somnolence |
| Psychiatric | Hallucinations, Confusion, Impulse control disorders | Hallucinations, Confusion, Impulse control disorders (e.g., pathological gambling, hypersexuality) | Insomnia, Agitation, Anxiety |
| Cardiovascular | Orthostatic hypotension, Cardiac valvulopathy (fibrosis) | Orthostatic hypotension, Peripheral edema | Orthostatic hypotension |
| Other | Pleuropulmonary fibrosis | Application site reactions (Rotigotine patch) | Fatigue |
Note: The anticipated profile for this compound is based on its mechanism as a partial D2 agonist and preclinical observations. Specific frequencies of adverse events from its Phase II clinical trials are not publicly available.
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of a novel dopaminergic agent like this compound involves a series of preclinical and clinical studies designed to identify and quantify potential adverse effects.
Preclinical Safety and Toxicology Studies
-
In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the binding affinity and functional activity of the compound at a wide range of neurotransmitter receptors, ion channels, and transporters.
-
Methodology: Radioligand binding assays are performed using cell lines expressing specific human receptors (e.g., dopamine D1-D5, serotonin, adrenergic, muscarinic receptors). Functional assays, such as GTPγS binding or second messenger (e.g., cAMP) accumulation assays, are used to characterize the agonist, antagonist, or partial agonist activity at the primary target (D2 receptor) and off-target sites. Aplindore was characterized using such assays, demonstrating high affinity for D2 and D3 receptors with lower affinity for other receptors.[1]
-
-
In Vivo Animal Models:
-
Objective: To assess the physiological and behavioral effects of the drug in living organisms and to identify potential toxicities.
-
Methodology: Rodent models of Parkinson's disease (e.g., 6-OHDA lesioned rats) are used to evaluate motor effects and potential for dyskinesia. Safety pharmacology studies assess the effects on vital functions, including cardiovascular (telemetry in conscious animals), respiratory, and central nervous system function. Long-term toxicology studies in at least two species (one rodent, one non-rodent) are conducted to identify target organ toxicities. For Aplindore, studies in 6-OHDA lesioned rats demonstrated its ability to induce contralateral turning, indicative of postsynaptic dopamine receptor agonism.[1]
-
Clinical Trial Safety Assessment
-
Phase I: First-in-Human Studies:
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses in healthy volunteers.
-
Methodology: Subjects are closely monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis). The collection of adverse events is typically done through spontaneous reporting by subjects and systematic questioning by investigators.
-
-
Phase II: Proof-of-Concept and Dose-Ranging Studies:
-
Objective: To evaluate the efficacy and further assess the safety of the drug in the target patient population (e.g., Parkinson's disease, Restless Legs Syndrome).
-
Methodology: Randomized, double-blind, placebo-controlled trials are conducted with different dose levels of the investigational drug. Safety assessments are similar to Phase I but are conducted over a longer duration. Specific rating scales for known dopaminergic side effects, such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part IV for motor complications and the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP), may be included. The this compound clinical trial program included Phase II studies in both Parkinson's disease and Restless Legs Syndrome.[2][3][4] A study in early Parkinson's disease was designed to assess the safety and tolerability of three different doses against a placebo. While one of the clinical trial records for Aplindore notes "No safety concerns identified," detailed quantitative data on adverse events have not been made publicly available.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for dopamine D2 receptors and a typical workflow for assessing the safety of a new dopaminergic agent in a clinical trial.
Caption: Dopamine D2 Receptor Signaling Pathway
Caption: Clinical Trial Safety Assessment Workflow
References
A Comparative Analysis of Aplindore Fumarate's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aplindore Fumarate, a dopamine D2 receptor partial agonist, with other established dopamine agonists: Pramipexole, Ropinirole, and Rotigotine. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, supported by experimental data.
Introduction
This compound is an investigational drug that has been studied for its potential therapeutic effects in conditions associated with dopaminergic dysfunction, such as Parkinson's disease and restless legs syndrome.[1][2] As a partial agonist at the dopamine D2 receptor, its mechanism of action warrants a thorough comparison with existing therapies that also target the dopaminergic system. This guide will objectively compare its receptor binding profile and functional activity against Pramipexole, Ropinirole, and Rotigotine, which are widely used dopamine agonists.[3][4][5]
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the inhibitory constant (Ki) values for this compound and its comparators at various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT1A (Ki, nM) | α2B (Ki, nM) |
| This compound | Low Affinity | High Affinity | High Affinity | Low Affinity | N/A | Low Affinity | N/A |
| Pramipexole | >10,000 | 3.9 | 0.5 | 1.3 | N/A | N/A | N/A |
| Ropinirole | >10,000 | 29 | N/A | N/A | N/A | Weakly Active | Weakly Active |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 (D4.2), 5.9 (D4.7), 15 (D4.4) | 5.4 | 30 | 27 |
N/A: Data not available in the reviewed sources.
This compound demonstrates high affinity for D2 and D3 dopamine receptors, with low affinity for D4, serotonin 5-HT1A, and alpha-1 adrenergic receptors. Pramipexole also shows high affinity and selectivity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 subtype. Ropinirole is a selective D2 agonist with no significant affinity for D1 receptors. Rotigotine exhibits a broader binding profile with high affinity for D3, D2, D4, and D5 receptors, and notable affinity for D1, 5-HT1A, and alpha2B receptors.
Functional Activity
Beyond binding affinity, the functional activity of a drug at its receptor determines its biological effect. As a partial agonist, this compound is expected to elicit a response that is lower than that of a full agonist. The following table summarizes the functional potencies (EC50) and intrinsic activities of these compounds from various in vitro assays.
| Compound | Assay Type | Receptor | Potency (EC50, nM) | Intrinsic Activity |
| This compound | GTPγS Binding | D2s | High Potency | Partial Agonist |
| ERK Phosphorylation | D2s | High Potency | Partial Agonist | |
| [Ca2+]i-FLIPR | D2s | High Potency | Partial Agonist | |
| Ropinirole | Microphysiometry | D2 | 400 | Full Agonist |
| D3 | 40 | Full Agonist | ||
| D4 | 160 | Full Agonist | ||
| GTPγS Binding | D2 | 304 | N/A | |
| Rotigotine | Reporter-gene assays | D3 | Potent | Full Agonist |
| D2L | Potent | Full Agonist | ||
| D1 | Potent | Full Agonist | ||
| D5 | Potent | Full Agonist | ||
| D4.4 | Potent | Full Agonist |
N/A: Data not available in the reviewed sources.
Studies have demonstrated the partial agonist activity of this compound in GTPγS binding, ERK-phosphorylation, and intracellular calcium flux assays. In these assays, its potency and intrinsic activity were consistently lower than the full agonist dopamine but higher than the partial agonist aripiprazole. Ropinirole and Rotigotine generally behave as full agonists at the D2 and D3 receptors.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine receptors).
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound.
-
Assay buffer (containing MgCl2 and NaCl).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters.
-
Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay is used to measure the functional response of GPCRs that are coupled to adenylyl cyclase. For Gi/o-coupled receptors like D2, the assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Intact cells expressing the receptor of interest.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a suitable assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway of D2 receptor agonists, the experimental workflow for a radioligand binding assay, and the logical relationship of partial agonism.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationship of Full vs. Partial Agonism.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N) [probes-drugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Aplindore Fumarate and L-DOPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Aplindore Fumarate, an investigational partial dopamine D2/D3 receptor agonist, and L-DOPA (Levodopa), the long-standing gold standard for treating motor symptoms of Parkinson's disease. This analysis is based on a review of available clinical trial data, pharmacological studies, and established clinical knowledge.
Executive Summary
L-DOPA, a precursor to dopamine, effectively manages the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain. However, its long-term use is frequently associated with the development of motor complications, such as dyskinesias, and a range of non-motor side effects. This compound, as a selective partial agonist for dopamine D2 and D3 receptors, was developed with the aim of providing therapeutic benefit while potentially mitigating some of the side effects associated with full dopamine agonists and L-DOPA.
Due to the investigational status of this compound and the limited public availability of comprehensive Phase II clinical trial data, a direct quantitative comparison of side effect frequencies is challenging. This guide, therefore, presents the known side effect profile of L-DOPA based on extensive clinical use and published data, alongside the available qualitative information on this compound's tolerability.
Mechanism of Action and Signaling Pathways
The differing mechanisms of action of this compound and L-DOPA underpin their distinct side effect profiles.
L-DOPA is a prodrug that is converted to dopamine in the brain. This leads to a non-selective increase in dopamine levels, activating all dopamine receptor subtypes (D1-D5) and resulting in broad downstream signaling.
This compound acts as a partial agonist at D2 and D3 receptors. This means it has a lower intrinsic activity compared to dopamine. In a low dopamine state, it acts as an agonist, stimulating the receptors. In a high dopamine state (such as after L-DOPA administration), it can act as a functional antagonist by competing with the more efficacious full agonist, dopamine. This modulatory effect is hypothesized to contribute to a more stable and potentially better-tolerated dopaminergic stimulation.
Side Effect Profile Comparison
The following table summarizes the known and reported side effects of this compound and L-DOPA. It is important to note that the data for L-DOPA is extensive and derived from decades of clinical use, while the data for this compound is limited to its clinical development program.
| Side Effect Category | This compound (Qualitative from Phase II Trials) | L-DOPA (Quantitative and Qualitative from Clinical Practice and Trials) |
| Gastrointestinal | Generally reported as well-tolerated. Nausea may occur, as is common with dopaminergic agents. | Nausea and Vomiting: Very common, especially during initial treatment. Co-administration with a peripheral decarboxylase inhibitor (e.g., carbidopa) significantly reduces this side effect.[1][2] |
| Cardiovascular | Potential for orthostatic hypotension, a known class effect of dopamine agonists. | Orthostatic Hypotension: A common side effect, particularly in older adults and at higher doses.[3][4][5] Can lead to dizziness and falls. Cardiac arrhythmias have also been reported. |
| Neurological/Psychiatric | As a dopamine agonist, there is a potential for somnolence, dizziness, and headache. | Dyskinesias: A major long-term complication, characterized by involuntary, erratic, writhing movements. The incidence increases with the duration of treatment and dosage. After 5 years of therapy, a majority of patients may experience dyskinesias. Hallucinations and Psychosis: Can occur, particularly in patients with underlying cognitive impairment. The prevalence of hallucinations in L-DOPA treated patients can be as high as 20-40%. Confusion and Delusions: More common in elderly patients. |
| Motor Fluctuations | As a partial agonist, it is hypothesized to provide more stable receptor stimulation, potentially reducing the risk of motor fluctuations compared to L-DOPA. | "Wearing-off" and "On-Off" Phenomena: Fluctuations in motor function where the effect of the medication wears off before the next dose, or unpredictable shifts between mobility ("on") and immobility ("off"). These are common with long-term L-DOPA use. |
| Other | Information not widely available. | Impulse Control Disorders (ICDs): Less common than with dopamine agonists, but can occur. Includes behaviors such as compulsive gambling, shopping, and hypersexuality. |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials for Parkinson's disease therapies is standardized to ensure consistency and comparability of data.
Key Assessment Tools:
-
Unified Parkinson's Disease Rating Scale (UPDRS) and its revision, the Movement Disorder Society-UPDRS (MDS-UPDRS): These are the most widely used scales to assess the severity of both motor and non-motor symptoms of Parkinson's disease.
-
Part I: Non-Motor Experiences of Daily Living (e.g., cognitive impairment, hallucinations, depression, anxiety, apathy, dopamine dysregulation syndrome).
-
Part II: Motor Experiences of Daily Living (patient-reported difficulties with activities like speech, swallowing, dressing, and mobility).
-
Part III: Motor Examination (clinician-rated assessment of motor signs like tremor, rigidity, bradykinesia, and postural stability).
-
Part IV: Motor Complications (assesses dyskinesias, dystonia, and motor fluctuations).
-
-
Non-Motor Symptoms Scale (NMSS): A comprehensive tool specifically designed to evaluate the frequency and severity of a wide range of non-motor symptoms in Parkinson's disease, including cardiovascular, sleep, mood, perceptual, and gastrointestinal issues.
Typical Experimental Workflow for a Clinical Trial:
The following diagram illustrates a generalized workflow for a clinical trial assessing the side effects of a new Parkinson's disease drug.
References
Meta-analysis of Clinical Trials Involving Aplindore Fumarate: A Comparative Guide
For Immediate Release
This guide provides a comparative meta-analysis of clinical trial data for Aplindore Fumarate and other key dopamine D2 partial agonists used in the management of neurological disorders. Due to the discontinuation of this compound's clinical development following the acquisition of Neurogen by Ligand Pharmaceuticals, publicly available clinical trial data for this compound is limited.[1] This guide therefore focuses on the available preclinical data for this compound and contrasts it with the clinical trial data of other relevant therapeutic alternatives.
Introduction to this compound and Dopamine D2 Partial Agonists
This compound (DAB-452) is an investigational drug that acts as a selective partial agonist at the dopamine D2 and D3 receptors.[2] It was under development for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[3] As a partial agonist, this compound was designed to modulate dopaminergic activity, acting as an agonist in low dopamine states and as an antagonist in high dopamine states. This mechanism is intended to provide therapeutic benefits while potentially reducing the side effects associated with full dopamine agonists.
Other dopamine D2 partial agonists with similar mechanisms of action include aripiprazole, brexpiprazole, and cariprazine, which are primarily used in the treatment of schizophrenia and other psychiatric disorders. For the intended indications of this compound, comparisons are drawn with established treatments for Parkinson's disease (e.g., Ropinirole, Pramipexole, Apomorphine) and Restless Legs Syndrome (e.g., Ropinirole, Pramipexole).
Preclinical Profile of this compound
Preclinical studies demonstrated that this compound has a high affinity for dopamine D2 and D3 receptors.[2] In in-vitro assays, its potency and intrinsic activity were shown to be lower than the full agonist dopamine but higher than the partial agonist aripiprazole.[2] In animal models of Parkinson's disease, Aplindore induced contralateral turning in 6-hydroxydopamine (6-OHDA) lesioned rats, a behavior indicative of postsynaptic dopamine receptor agonism. This effect was blocked by a dopamine D2 receptor antagonist, confirming its mechanism of action.
Comparative Clinical Efficacy
While specific clinical efficacy data for this compound is unavailable, this section summarizes the efficacy of comparator drugs in their respective indications.
Parkinson's Disease
A Phase II, randomized, double-blind, placebo-controlled study of this compound in early Parkinson's disease (NCT00809302) was initiated but terminated prematurely. The study intended to assess the efficacy of three different doses of Aplindore MR tablets (1, 3, and 6 mg twice daily) over a 12-week period.
Table 1: Efficacy of Comparator Drugs in Parkinson's Disease Clinical Trials
| Drug | Study | Primary Endpoint | Results |
| Ropinirole | Meta-analysis of 4 RCTs | Change in UPDRS Part III score | Mean Difference vs. Placebo: -4.93 |
| Pramipexole | Meta-analysis of 6 RCTs | Change in UPDRS Part II + III score | Mean Difference vs. Placebo: -4.81 |
| Apomorphine | Open-label, crossover study | Change in UPDRS motor score | 62% improvement from "off" state |
UPDRS: Unified Parkinson's Disease Rating Scale
Restless Legs Syndrome
Table 2: Efficacy of Comparator Drugs in Restless Legs Syndrome Clinical Trials
| Drug | Study | Primary Endpoint | Results |
| Ropinirole | 12-week, double-blind, placebo-controlled trial | Change in IRLS total score | Adjusted Mean Difference vs. Placebo: -3.7 |
| Pramipexole | Meta-analysis of 12 RCTs | Change in IRLS score | Weighted Mean Difference vs. Placebo: -4.64 |
IRLS: International Restless Legs Scale
Other Dopamine D2 Partial Agonists (Schizophrenia)
Table 3: Efficacy of Other Dopamine D2 Partial Agonists in Schizophrenia Clinical Trials
| Drug | Study | Primary Endpoint | Results |
| Aripiprazole | 12-week, double-blind, placebo-controlled study | Change in PANSS total score from baseline to Week 10 | Mean reduction of -26.8 vs. -11.7 for placebo |
| Brexpiprazole | Post-hoc analysis of 3 short-term studies | Change in PANSS Total score at Week 6 | Least Squares Mean Difference vs. Placebo: -6.76 |
| Cariprazine | Post-hoc analysis of 3 RCTs | Change in PANSS total score at week 6 | Least Squares Mean Difference vs. Placebo: -7.5 (early stage), -6.7 (late stage) |
PANSS: Positive and Negative Syndrome Scale
Comparative Safety and Tolerability
The safety profile of this compound in humans has not been publicly detailed due to the discontinuation of its clinical trials. The clinical trial record for NCT00809302 notes "No safety concerns identified".
Table 4: Common Adverse Events of Comparator Drugs in Clinical Trials
| Drug | Indication | Common Adverse Events (>5% and > Placebo) |
| Ropinirole | Parkinson's Disease | Nausea, somnolence, leg edema, abdominal pain, vomiting, dyspepsia, hallucinations. |
| Pramipexole | Parkinson's Disease | Nausea, insomnia, constipation, somnolence, visual hallucinations. |
| Apomorphine | Parkinson's Disease | Nausea, yawning, dizziness, somnolence. |
| Ropinirole | Restless Legs Syndrome | Nausea, headache. |
| Pramipexole | Restless Legs Syndrome | Nausea, somnolence. |
| Aripiprazole | Schizophrenia | Akathisia. |
| Brexpiprazole | Schizophrenia | Headache, nausea. |
| Cariprazine | Schizophrenia | Akathisia, insomnia. |
Experimental Protocols
Detailed methodologies for the cited clinical trials vary, but they generally follow a standard structure for their respective phases and indications.
General Phase II Clinical Trial Protocol for Parkinson's Disease (based on NCT00809302 for Aplindore)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Patients with early-stage Parkinson's disease, not on levodopa therapy, with a Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor) score of at least 10 at screening.
-
Intervention: Ascending doses of the investigational drug or placebo administered orally twice daily for a specified duration (e.g., 12 weeks).
-
Primary Outcome Measures: Change from baseline in the sum of UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores.
-
Secondary Outcome Measures: Safety and tolerability assessments, including adverse event monitoring, vital signs, ECGs, and laboratory tests.
General Phase III Clinical Trial Protocol for Restless Legs Syndrome
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Adult patients with moderate to severe primary RLS, with a total score of >15 on the International Restless Legs Scale (IRLS).
-
Intervention: Flexible or fixed doses of the investigational drug or placebo administered orally once daily, typically 1-3 hours before bedtime, for a specified duration (e.g., 12 weeks).
-
Primary Outcome Measures: Mean change from baseline in the IRLS total score.
-
Secondary Outcome Measures: Clinical Global Impression-Improvement (CGI-I) scale, measures of sleep quality, and quality of life assessments.
Visualizations
Signaling Pathway of Dopamine D2 Partial Agonists
Caption: Dopamine D2 Receptor Partial Agonist Signaling Pathway.
Experimental Workflow of a Phase II Clinical Trial
Caption: Generalized Phase II Clinical Trial Workflow.
Logical Relationships in a Meta-analysis
Caption: Logical Flow of a Meta-analysis Process.
Conclusion
This compound showed promise in preclinical studies as a selective dopamine D2/D3 partial agonist. However, due to the termination of its clinical development program, a direct comparison of its clinical efficacy and safety with other therapeutic agents is not possible. The provided data on established treatments for Parkinson's disease and Restless Legs Syndrome, as well as other dopamine D2 partial agonists, offer a benchmark for the therapeutic potential that was being explored with this compound. Further research into novel dopamine D2 partial agonists with potentially improved efficacy and safety profiles remains an important area of drug development for neurological and psychiatric disorders.
References
Safety Operating Guide
Navigating the Disposal of Aplindore Fumarate: A Procedural Guide for Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Aplindore Fumarate is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this compound should be managed as a hazardous waste to ensure the protection of personnel and the environment. This guide provides a comprehensive, step-by-step approach to its disposal.
I. Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound should occur in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
II. Waste Characterization and Segregation
The first crucial step is to characterize the waste. Since no specific SDS is available for this compound, it must be treated as potentially hazardous.
Actionable Steps:
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department to formally classify the this compound waste. They will provide guidance based on the Resource Conservation and Recovery Act (RCRA) regulations.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams. It should be collected in a dedicated, properly labeled, and compatible waste container.
III. Packaging and Labeling
Proper packaging and labeling are essential for safe storage and transport of chemical waste.
| Container Type | Labeling Requirements |
| Compatible, sealed container (e.g., glass or polyethylene) | "HAZARDOUS WASTE," Chemical Name (this compound), and associated hazard warnings. |
Table 1: Packaging and Labeling Summary
All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag provided by your institution's EHS office. The label must include the full chemical name and any known hazard information.
IV. Storage of this compound Waste
Waste must be stored in a designated and properly managed area while awaiting disposal.
Operational Plan:
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Regular Inspection: The SAA and the waste container should be inspected weekly for any signs of leakage or degradation.
V. Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal.
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[1][2] This process destroys the active pharmaceutical ingredient, rendering it inert.
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for Aplindore Fumarate
Disclaimer: No specific Safety Data Sheet (SDS) for Aplindore Fumarate was located. The following guidance is based on best practices for handling potent pharmaceutical compounds and data extrapolated from SDSs of other fumarate-containing molecules, such as Dimethyl Fumarate and Formoterol Fumarate. Researchers should always conduct a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling any new compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), and operational and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar compounds.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator is recommended, particularly when handling powders or if aerosolization is possible. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Check for perforations before use and change gloves frequently. |
| Body Protection | Laboratory coat or disposable gown | A disposable gown provides a higher level of protection against splashes and contamination. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
Experimental Workflow and Handling
Proper handling procedures are essential to prevent contamination and ensure the safety of personnel. The following diagram illustrates a logical workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weighing papers, and solutions, should be considered hazardous waste.
-
Solid Waste: Collect all solid waste, including used gloves, gowns, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
